Product packaging for DC 59 gene product(Cat. No.:CAS No. 131201-15-5)

DC 59 gene product

Cat. No.: B1177442
CAS No.: 131201-15-5
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Description

Historical Context and Discovery of CD59 Gene Product

The CD59 antigen was identified and characterized in the late 1980s wikipedia.org. Early research established its role as an inhibitor of complement-mediated lysis wikipedia.orgsinobiological.com. It was recognized for its ability to prevent the assembly of the terminal complement components, specifically by binding to C8 and C9 within the forming MAC probiologists.commdpi.comnih.govashpublications.org. This inhibitory function was crucial for protecting homologous cells from damage by the complement system wikipedia.org. The gene encoding human CD59 was subsequently isolated and characterized wikipedia.org.

Evolution of Research Perspectives on CD59 Gene Product

Initially, research on CD59 primarily focused on its function as a key regulator of the complement cascade and its involvement in disorders like paroxysmal nocturnal hemoglobinuria (PNH), where a deficiency in GPI-anchored proteins, including CD59, leads to complement-mediated hemolysis ashpublications.orgamegroups.orgnih.gov.

Over time, research perspectives broadened to investigate the expression and function of CD59 in various tissues and its involvement in a wider range of diseases. Studies revealed its presence not only on peripheral blood cells but also on cells in numerous organs, including the nervous system, where it is found on Schwann cells, neurons, and endothelial cells scholars.direct. The discovery of CD59 deficiency being associated with chronic hemolysis and immune-mediated polyneuropathy further highlighted its importance beyond hematological disorders scholars.directashpublications.org.

The identification of CD59 expression in developing and adult human myelin suggested a potential role in nervous system development elifesciences.orgnih.gov. More recent research has begun to explore non-canonical functions of CD59, such as its involvement in insulin (B600854) exocytosis through interactions with SNARE-complex components, and the identification of intracellular splice variants researchgate.net. The role of CD59 in the tumor microenvironment and its potential as a target for immunotherapy is also an emerging area of research mdpi.comresearchgate.net.

Current Paradigms and Unanswered Questions in CD59 Biology

Current research paradigms in CD59 biology include a deeper understanding of its structural interactions with complement proteins, its role in various disease contexts beyond complement regulation, and the exploration of its intracellular functions nih.govresearchgate.netnih.gov.

Despite significant progress, several questions remain unanswered in CD59 biology. For instance, while CD59's role in preventing MAC formation is well-established, the precise mechanisms by which it interacts with C8 and C9 within the nascent MAC continue to be investigated, although recent cryo-electron microscopy studies have provided insights into its binding to C8α nih.govnih.gov. The full extent of CD59's functions in the developing nervous system is still largely undefined elifesciences.orgnih.gov. The physiological roles of the recently discovered intracellular splice variants and the mechanisms regulating their intracellular localization and function require further elucidation researchgate.net. The potential of targeting CD59 for therapeutic purposes in various diseases, particularly cancer and autoimmune disorders, is an active area of investigation, but the complexities of its diverse roles and expression patterns present challenges probiologists.commdpi.comresearchgate.net. The existence and physiological function of lipid rafts and their interaction with GPI-anchored proteins like CD59 in living cells also remain subjects of ongoing research mdpi.comimrpress.com.

Methodological Advancements in CD59 Gene Product Investigation

Advancements in various methodologies have significantly contributed to the investigation of the CD59 gene product. Techniques such as flow cytometry have been used to examine the expression of CD59 on blood cells ashpublications.org. Immunohistochemical stains, Western blot analysis, and quantitative real-time reverse transcription PCR have been employed to evaluate CD59 expression in tissues like skeletal muscle nih.gov.

Genetic studies, including homozygosity mapping and exome sequencing, have been instrumental in identifying mutations in the CD59 gene associated with inherited deficiencies ashpublications.org. Phylogenetic analysis has helped understand the evolutionary conservation of CD59 across vertebrates elifesciences.orgnih.govresearchgate.net.

In structural biology, cryo-electron microscopy has provided detailed insights into how CD59 interacts with complement proteins C8 and C9 to inhibit MAC formation nih.govnih.gov. The use of genetically modified animal models, such as CD59-deficient mice and zebrafish mutants, has been crucial for studying the in vivo functions of CD59 in various contexts, including neurological development and disease pathogenesis probiologists.comelifesciences.orgnih.govneurologylive.com. Methodologies for generating genetically engineered rat models, including the use of CRISPR-Cas9, are also advancing, offering potentially more relevant models for studying human diseases involving CD59 frontiersin.org. Investigations into the membrane environment of CD59 in living cells have utilized techniques to study protein-lipid interactions mdpi.com.

Properties

CAS No.

131201-15-5

Molecular Formula

C4F9LiO3S

Synonyms

DC 59 gene product

Origin of Product

United States

Genomic Organization and Transcriptional Regulation of Cd59 Gene

CD59 Gene Locus and Genomic Context

In humans, the CD59 gene is located on chromosome 11 at band p13. wikipedia.orggenecards.orgatlasgeneticsoncology.orgkarger.com This locus is situated distal to the breakpoint of acute T-cell leukemia and proximal to the Wilms tumor gene (WT1). atlasgeneticsoncology.orgkarger.com The human CD59 gene spans approximately 33 to 38 kilobases and is oriented on the minus strand of chromosome 11. genecards.org It consists of 7 exons and 6 introns, although the protein coding sequence is derived from exons 5c/5d, 6, and 7 in one common transcript variant. atlasgeneticsoncology.org

In contrast to humans, mice possess two homologous genes encoding CD59 proteins: Cd59a and Cd59b. aai.orgnih.gov This gene duplication and differential expression in tissues complicate the extrapolation of findings from mouse models to humans. aai.org The Cd59a gene is located on mouse chromosome 2. wikipedia.orgjax.org

Transcriptional Start Sites and Promoter Architecture of CD59 Gene

The human CD59 gene has a G+C-rich promoter region located upstream of the untranslated first exon. nih.govnih.gov This promoter region notably lacks consensus TATA or CAAT boxes, which are common elements in many gene promoters. nih.govnih.gov Despite the existence of multiple alternatively spliced variants and unspliced forms, resulting in 22 different mRNAs, most of these transcripts vary at their 5' and/or 3' ends but encode a unique CD59 protein. atlasgeneticsoncology.org However, the presence of different splicing variants with alternative promoters and stabilizing sequences is likely to influence the expression level of the protein. atlasgeneticsoncology.org Studies have identified at least three different transcriptional initiation sites for the human CD59 gene. nih.gov

Cis-Regulatory Elements and Enhancer Regions Governing CD59 Gene Expression

The transcription of the CD59 gene is influenced by various cis-regulatory elements, including enhancer regions. An enhancer element has been identified within the first intron of the human CD59 gene, located between nucleotides -1155 and -888 upstream of the 5'-end of exon 2. researchgate.netnih.gov This intron 1 enhancer is crucial for high-level transcription of CD59 and exhibits cell line-specific activity. nih.gov

Putative p53-responsive elements have also been identified within the CD59 gene. aacrjournals.orgnih.goveie.grresearchgate.net One such element is located in the 5' flanking region, while another is found within the first intron. aacrjournals.org These putative binding sites are capable of binding p53 in vitro. aacrjournals.orgnih.govresearchgate.net

Trans-Acting Factors and Transcription Factor Networks Regulating CD59 Gene

Several trans-acting factors and transcription factor networks are involved in regulating CD59 gene expression. The transcription factor SOX2 has been shown to upregulate CD59 expression in epithelial cancer stem cells, contributing to their evasion of complement surveillance. cancerindex.orgnih.govnih.gov SOX2 also regulates the transcription of murine Cd59b, leading to its selective abundance in mouse testis spermatogonial stem cells. nih.govnih.gov

Besides SOX2, other transcription factors have been implicated in CD59 regulation. Sp1 may regulate the constitutive expression of CD59, while NF-κB and CREB, bridged by CBP/p300 proteins, are suggested to be responsible for inducible CD59 expression, particularly during LPS-triggered complement activation. nih.govresearchgate.net CREB has been identified as an enhancer-binding protein for the CD59 gene. nih.govresearchgate.net p53 is also suggested to enhance the transcription of CD59. nih.goveie.grresearchgate.net

Epigenetic Modifications and Chromatin Remodeling in CD59 Gene Regulation

Epigenetic modifications, such as DNA methylation, play a role in CD59 gene regulation. Studies have revealed epigenetic alterations in complement genes, including CD59, in the context of metabolic dysfunction-associated steatotic liver disease (MASLD). e-cmh.orgnih.gov In individuals with MASLD, hypomethylation and upregulation of CD59 have been observed, correlating with the histological severity of the disease. e-cmh.orgnih.gov This suggests that changes in DNA methylation can influence CD59 expression. Acetylation status of p53 has also been shown to regulate CD59 expression. aacrjournals.orgresearchgate.net

Non-Coding RNAs (ncRNAs) as Regulators of CD59 Gene Transcription

While the search results did not provide specific details on the direct regulation of CD59 gene transcription by non-coding RNAs, it is a known mechanism of gene regulation, and further research may uncover such interactions for CD59.

Tissue-Specific and Developmental Regulation of CD59 Gene Expression

CD59 is widely expressed in human tissues and cells, including all circulating blood cells, endothelial cells, most epithelial cells, and spermatozoa. sinobiological.com In normal human heart tissue, CD59 is expressed on myocytes. sinobiological.comnih.gov However, the expression of CD59 appears to be diminished in infarcted myocardium. sinobiological.comnih.govahajournals.org This loss of expression in damaged tissue may contribute to complement attack against the infarcted area. nih.gov

In mice, Cd59a is broadly distributed across various tissues and cell types, including endothelia, erythrocytes, and platelets, mirroring the widespread expression of human CD59. nih.govuniprot.org In contrast, the expression of Cd59b in mice is primarily restricted to germ cell elements in the testis and mature spermatozoa, with very low levels detected in bone marrow. aai.orgnih.gov

The expression of CD59 can also be influenced by developmental stages and specific conditions. For instance, increased expression of CD59 has been observed in placental tissues from preeclamptic pregnancies. maayanlab.cloud CD59 expression is also upregulated in patients with acute myocardial infarction. spandidos-publications.comamegroups.org

Here is a summary of CD59 gene expression in different tissues and conditions:

Tissue/ConditionHuman CD59 ExpressionMouse CD59a ExpressionMouse CD59b ExpressionSource Indices
Circulating blood cellsWidely expressedBroadly distributedTrace (erythrocytes) sinobiological.comaai.orgnih.gov
Endothelial cellsWidely expressedBroadly distributedNot specified sinobiological.comnih.gov
Epithelial cellsMost expressNot specifiedNot specified sinobiological.com
SpermatozoaExpressedNot specifiedRestricted expression sinobiological.comaai.orgnih.gov
Normal MyocardiumExpressed on myocytesNot specifiedNot specified sinobiological.comnih.gov
Infarcted MyocardiumDiminished expressionNot specifiedNot specified sinobiological.comnih.govahajournals.org
TestisNot specifiedExpressedRestricted expression aai.orgnih.gov
Bone MarrowNot specifiedNot specifiedVery low levels aai.org
LiverNot specifiedHighest expressionNot detected aai.org
BrainNot specifiedLowest expressionNot detected aai.org
KidneyNot specifiedExpressedNot detected uniprot.org
SpleenNot specifiedExpressedNot detected uniprot.org
ThymusNot specifiedExpressed (low levels)Not detected uniprot.org
HeartExpressedExpressedNot detected uniprot.org
Preeclamptic Placental TissuesIncreased expressionNot specifiedNot specified maayanlab.cloud
Acute Myocardial Infarction (AMI)Upregulated mRNANot specifiedNot specified spandidos-publications.comamegroups.org

Table 1: Summary of CD59 Gene Expression

Compound Table

Given the focus of the article is on the CD59 gene and its protein product, which are biological macromolecules rather than small chemical compounds, a table of chemical compounds and their PubChem CIDs is not directly applicable in the traditional sense. However, the CD59 protein itself has identifiers in biological databases.

NameTypeRelevant Identifier
CD59 proteinProteinUniProtKB: P13987
Human CD59 geneGeneHGNC: 1689
Mouse Cd59a geneGeneMGI: 109177

Environmental and Stress-Induced Transcriptional Modulation of CD59 Gene

The expression of the CD59 gene can be significantly modulated by various environmental factors and cellular stress conditions, including exposure to protein kinase C (PKC) and protein kinase A (PKA) inducers, lipopolysaccharide (LPS), and Hepatitis B virus (HBV).

Protein Kinase C/A Inducers: Activation of protein kinase C (PKC) has been shown to up-regulate CD59 expression. Phorbol 12-myristate 13-acetate (PMA), a known PKC inducer, can increase CD59 expression at both the mRNA and protein levels in certain cell lines, such as the EA.hy 926 endothelial cell line nih.gov. This up-regulation can lead to increased resistance to complement-mediated cell lysis nih.gov. Similarly, inducers of protein kinase A (PKA), such as dibutyryl-cyclic adenosine (B11128) monophosphate, have also been observed to increase CD59 expression nih.gov. Studies using PKC inhibitors like H-7 or staurosporine (B1682477) have demonstrated a down-regulation of CD59, mimicking the effect of certain viral proteins jneurovirol.com.

Lipopolysaccharide (LPS): LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation and can significantly modulate CD59 expression. LPS has been shown to upregulate CD59 expression on human monocytes and oral epithelial cells karger.comoup.com. This induction is associated with the activation of NF-κB and CREB signaling pathways, which are bridged by CBP/p300 nih.govresearchgate.netnih.gov. In oral keratinocytes, LPS signal transduction leading to NF-κB activation and cytokine generation appears to involve CD59 itself nih.gov. However, the effect of LPS on CD59 expression can vary depending on the cell type. While some studies show upregulation, others indicate that pro-inflammatory cytokines induced by LPS, such as IL-1β and IFN-γ, can decrease CD59 expression in certain neuronal cell lines jneurovirol.com.

Table 1: Effect of LPS on CD59 Expression in Different Cell Types

Cell TypeStimulusObserved Effect on CD59 ExpressionReference
Human MonocytesLPSUpregulation karger.com
Oral Epithelial CellsLPSUpregulation karger.comoup.com
Neuronal Cells (SK-N-SH)LPSDecreased expression jneurovirol.com
Astroglial Cells (T98G)LPSLesser extent of decrease jneurovirol.com
RPE cellsLPSReduced expression (after 3 days) researchgate.net

Hepatitis B Virus (HBV): Hepatitis B virus infection can influence CD59 expression, which in turn affects the host cell's susceptibility to complement-mediated damage. Studies have shown that HBV can downregulate CD59 expression in hepatocytes, both in cell lines and in the livers of patients with chronic HBV infection researchgate.netmdpi.comnih.gov. This downregulation of CD59 sensitizes hepatocytes to complement-dependent cytotoxicity, potentially contributing to liver inflammation nih.gov. The HBV X protein (HBx) has been identified as a viral factor that can up-regulate CD59 expression in hepatoma and hepatic cells, increasing their resistance to complement attack nih.govoup.comoup.com. HBx appears to activate the CD59 promoter by binding with cAMP response element-binding protein and also affects CD59 expression at the post-transcriptional level involving let-7i nih.govoup.comoup.com. This suggests a complex interplay between HBV and CD59 regulation, where different viral components or contexts may lead to varying effects on CD59 expression.

Table 2: Effect of Hepatitis B Virus on CD59 Expression

ContextViral Factor (if specified)Observed Effect on CD59 ExpressionReference
HBV transgenic mice liverNot specifiedSignificantly downregulated mRNA nih.gov
Hepatocyte cell lines (infected with HBV)Not specifiedSignificantly downregulated nih.gov
Livers of patients with chronic HBVNot specifiedDownregulation nih.gov
Hepatoma and hepatic cellsHBx proteinIncreased expression (upregulation) nih.govoup.comoup.com

Other environmental and stress factors can also influence CD59 expression. For instance, amyloid β-peptide, associated with Alzheimer's disease, has been found to downregulate CD59 expression at the mRNA level in neurotypic cells nih.gov. Laminar shear stress can up-regulate CD59 expression in endothelial cells, contributing to protection against complement-mediated injury researchgate.net. Pro-inflammatory cytokines like TNF-α and IL-1 can upregulate CD59 expression in some cell types, but the effect can be cell-line specific karger.com.

Table 3: Modulation of CD59 Expression by Other Factors

FactorCell TypeObserved Effect on CD59 ExpressionReference
Amyloid β-peptideNeurotypic cellsDownregulation (mRNA) nih.gov
Laminar Shear StressEndothelial cellsUpregulation researchgate.net
TNF-αColon carcinoma, hepatoma cell linesUpregulation karger.com
TNF-αKeratinocytes, Endothelial cellsNo significant alteration (keratinocytes), Upregulation (endothelial cells) karger.com
IL-1Colon carcinoma, hepatoma cell linesUpregulation karger.com
IL-1Endothelial cellsDownregulation karger.com
IFN-γColon cancer cellsUpregulation (low dose) karger.com
IFN-γNeuronal cells (SK-N-SH)Decreased expression jneurovirol.com

Post Transcriptional and Post Translational Regulation of Cd59 Gene Product

mRNA Processing and Splicing Variants of CD59 Gene Transcripts

The CD59 gene can undergo alternative splicing, leading to the production of different mRNA transcripts and potentially different protein isoforms. While many CD59 transcripts may vary at their 5' or 3' ends and still encode the canonical CD59 protein, alternative splicing can result in variants with distinct C-terminal domains. atlasgeneticsoncology.orgnih.gov

Notably, studies in human pancreatic islets have identified CD59 splice variants, termed IRIS-1 and IRIS-2 (Isoforms Rescuing Insulin (B600854) Secretion 1 and 2). nih.govpnas.org These isoforms lack the GPI-anchoring signal sequence found in the canonical CD59 and possess unique C-terminal domains instead. nih.govpnas.orgresearchgate.net These intracellular isoforms are located in the cytosol of beta-cells and interact with SNARE proteins like VAMP2 and SNAP25. nih.govpnas.org They have been shown to colocalize with insulin granules and are capable of rescuing insulin secretion in CD59-knockout cells, highlighting their functional significance as intracellular isoforms. nih.govpnas.org Similar intracellular isoforms have also been identified in the mouse CD59B gene, suggesting a conserved mechanism. nih.govresearchgate.net

The CD59 gene has been reported to have a high number of different transcripts, with 22 different mRNAs identified, including 20 alternatively spliced variants and 2 unspliced forms. atlasgeneticsoncology.org Although most encode the unique CD59 protein, the presence of alternative promoters and stabilizing sequences in different splicing variants is likely to affect the expression level of the protein. atlasgeneticsoncology.org

mRNA Stability and Degradation Pathways Influencing CD59 Gene Product Levels

mRNA stability is a key factor in determining the amount of protein produced. The levels of CD59 mRNA can be influenced by degradation pathways, such as regulated IRE1-dependent decay (RIDD). rupress.orgbiorxiv.orgbiorxiv.org IRE1α, an endoplasmic reticulum (ER) stress sensor, has endoribonuclease activity that can cleave specific mRNAs, including CD59 mRNA, in response to ER stress. rupress.orgbiorxiv.orgbiorxiv.orgnih.gov This IRE1α-mediated mRNA cleavage contributes to the reduction of CD59 mRNA levels. rupress.orgbiorxiv.orgbiorxiv.org Studies have shown that CD59 is a known RIDD target. biorxiv.orgbiorxiv.org The cleavage often occurs between UG dinucleotides within a consensus site in a stem-loop structure of the mRNA. nih.gov The degradation of CD59 mRNA via RIDD can occur alongside diminished transcription. biorxiv.org

Translational Control Mechanisms for CD59 Gene Product Synthesis

Translational control refers to the regulation of protein synthesis from mRNA. This process involves a complex interplay of eukaryotic initiation factors (eIFs) and can be influenced by various cellular signals and stress conditions. cellsignal.comelifesciences.orgembopress.orgnih.gov While the search results provide general information on translational control mechanisms, such as the role of eIFs, the formation of the initiation complex, and regulation by phosphorylation cellsignal.comelifesciences.orgembopress.orgnih.gov, specific details regarding the unique translational control mechanisms directly governing CD59 gene product synthesis were not extensively detailed in the provided snippets. However, as a secretory protein, CD59 mRNA translation would likely involve co-translational recognition by the signal recognition particle (SRP) and targeting to the ER membrane for translocation. mdpi.com

Protein Localization and Subcellular Compartmentalization of CD59 Gene Product

The localization of CD59 protein is crucial for its function. The canonical form of CD59 is a glycosylphosphatidylinositol (GPI)-anchored protein primarily found on the cell surface. nih.govdavislab-oxford.orgnih.govnih.govbio-techne.com This GPI anchor tethers CD59 to the outer leaflet of the plasma membrane. davislab-oxford.orgnih.govnih.gov

CD59 is widely distributed across various tissues and on all circulating cells. nih.govbio-techne.com On the cell surface, GPI-anchored CD59 is often found within lipid rafts, which are cholesterol-rich microdomains in the plasma membrane. nih.govnih.govnih.govfrontiersin.orgresearchgate.netrupress.org This localization within lipid rafts has been suggested to be important for CD59's function in complement regulation and signal transduction. nih.govresearchgate.net Lipid rafts may serve as platforms for the association of signaling molecules, allowing CD59 to transmit signals from the outer leaflet to the cell interior. nih.govresearchgate.net Studies using techniques like selective photobleaching have shown that CD59 in the Golgi apparatus constantly and rapidly exchanges with the pool on the plasma membrane, indicating a dynamic cycling between these compartments. nih.gov CD59 is transported to the Golgi and plasma membrane via mechanisms that are independent of clathrin and Rab5 function. nih.gov

In addition to the cell surface, intracellular pools of CD59 also exist. As mentioned earlier, alternatively spliced isoforms like IRIS-1 and IRIS-2 are found in the cytosol. nih.govpnas.org These intracellular isoforms play a role in processes like insulin secretion. nih.govpnas.org The presence of both cell surface and intracellular forms highlights the diverse roles and complex trafficking of the CD59 gene product.

Post-Translational Modifications (PTMs) of CD59 Gene Product

CD59 undergoes several post-translational modifications that are essential for its proper folding, trafficking, and function.

Glycosylation and Glycophosphatidylinositol (GPI) Anchoring of CD59 Gene Product

Glycosylation is a significant modification of CD59, contributing substantially to its apparent molecular weight. nih.govbio-techne.com CD59 is both N- and O-glycosylated. abcam.comdavislab-oxford.org The N-glycosylation primarily occurs at Asn18 and consists of complex bi-antennary structures, with varying degrees of lactosamine extensions and fucose residues, as well as some tri-antennary complexes. abcam.comdavislab-oxford.orgnih.govoup.com O-glycans predominantly consist of mono-sialylated forms of the disaccharide Gal-beta-1,3GalNAc, likely attached at Thr76 and Thr77. abcam.com Glycosylation can vary depending on the cell type. oup.com While glycosylation contributes to the mass and potentially the spacing and protection of CD59, studies suggest that the core polypeptide structure primarily provides the MAC inhibitory function, and eliminating N-linked glycosylation sites does not abrogate this function. nih.gov However, N-linked glycosylation may be required for the transport of non-GPI-anchored CD59 from the ER to the cytosol. pnas.org

The GPI anchor is a crucial post-translational modification for the canonical cell surface form of CD59. davislab-oxford.orgnih.govnih.govbio-techne.com The GPI anchor is attached to the C-terminus of the protein after cleavage of a C-terminal signal sequence. nih.govpnas.org This anchor is composed of a glycan core linked to a phosphatidylinositol moiety, which is inserted into the cell membrane. davislab-oxford.org The structure of the GPI anchor can vary, with major variants containing sialic acid, mannose, and glucosamine. abcam.com The GPI anchor is essential for anchoring CD59 to the cell surface and is involved in mediating signaling events, such as increasing intracellular calcium concentration upon cross-linking. nih.gov Defects in GPI anchor synthesis lead to a lack of CD59 on the cell surface, as seen in paroxysmal nocturnal hemoglobinuria (PNH), making cells susceptible to complement-mediated lysis. nih.govbio-techne.comembopress.org

Phosphorylation and Dephosphorylation Cascades Affecting CD59 Gene Product

Phosphorylation is another post-translational modification that can affect protein function, often as part of signaling cascades. While CD59 itself is a GPI-anchored protein lacking a transmembrane domain and intracellular kinase activity, it can be involved in signal transduction through its association with other signaling molecules, including protein tyrosine kinases like those of the Src family. abcam.comnih.govfrontiersin.org

CD59 has been shown to be physically associated with c-Src, a member of the Src family kinases. nih.gov This association suggests that CD59 may play a role in regulating the tyrosine phosphorylation of downstream proteins, such as the creatine (B1669601) transporter (CreaT) in skeletal muscle during sepsis. nih.gov In T-cell activation, CD59 can function as a signal-transducing molecule. abcam.comaacrjournals.org Cross-linking of GPI-anchored CD59 can trigger intracellular calcium increases, which are important signaling events. nih.govaacrjournals.org CD59 can also influence the activity of Src family kinases like Lck in T cells, potentially modulating T-cell responses. aacrjournals.org The recruitment of Src family kinases like Lyn to CD59 cluster domains in lipid rafts further supports the involvement of CD59 in phosphorylation-dependent signaling. researchgate.net The regulation of Src kinase activity itself involves phosphorylation and dephosphorylation at specific tyrosine residues by various kinases (e.g., Csk) and phosphatases. frontiersin.orgnih.gov While CD59's direct phosphorylation status is less studied due to its lack of an intracellular domain, its interaction with and influence on protein tyrosine kinases highlight its indirect involvement in phosphorylation cascades.

Table 1: CD59 Splice Variants

Isoform NameLocationGPI AnchorC-terminal DomainFunctionNotes
CanonicalCell SurfaceYesStandardInhibits MAC formation, signal transduction ontosight.aiabcam.comnih.govWidely distributed nih.govbio-techne.com
IRIS-1IntracellularNoUniqueRescues insulin secretion nih.govpnas.orgFound in pancreatic beta-cells nih.govpnas.org
IRIS-2IntracellularNoUniqueRescues insulin secretion nih.govpnas.orgFound in pancreatic beta-cells nih.govpnas.org

Table 2: Post-Translational Modifications of CD59

ModificationDescriptionLocation on CD59Functional Impact
N-GlycosylationAddition of complex bi- and tri-antennary glycans with variationsPrimarily Asn18 abcam.comnih.govContributes to mass, potential spacing/protection; not essential for MAC inhibition abcam.comdavislab-oxford.orgnih.govoup.com
O-GlycosylationAddition of mono-sialylated Gal-beta-1,3GalNAc disaccharidesLikely Thr76, Thr77 abcam.comContributes to mass abcam.com
GPI AnchoringAttachment of a glycolipid anchor to the C-terminusC-terminus nih.govpnas.orgdavislab-oxford.orgAnchors CD59 to cell surface, involved in signaling davislab-oxford.orgnih.govbio-techne.com
PhosphorylationIndirectly affected via association with protein tyrosine kinases (e.g., Src)N/A (CD59 itself)Involved in signal transduction cascades abcam.comnih.govfrontiersin.org

Ubiquitination and Proteasomal Degradation of CD59 Gene Product

Protein degradation via the ubiquitin-proteasome pathway (UPP) is a critical cellular process for removing misfolded, damaged, or surplus proteins. mdpi.comfrontiersin.orgharvard.edu This pathway involves the tagging of target proteins with ubiquitin chains, which are then recognized and degraded by the 26S proteasome. mdpi.comfrontiersin.orgharvard.edu

Research investigating the degradation of CD59, particularly in the context of genetic mutations, has provided some insights into the potential involvement of the ubiquitin-proteasome system. One study examined the degradation profiles of wild-type and mutant CD59 proteins. nih.gov Treatment with bortezomib, a proteasome inhibitor, did not lead to a significant accumulation of wild-type CD59 or certain missense mutants (p.Cys64Tyr and p.Asp24Val) in transfected cells. nih.gov This observation suggests that under the conditions of this experiment, wild-type CD59 and these specific mutants are not primarily targeted for degradation by the proteasome. nih.gov

However, frameshift mutants (p.Asp24Valfs* and p.Ala16Alafs*) showed very weak expression levels, and the study explored whether these aberrant forms were subject to abnormal degradation via the ubiquitin-proteasome pathway. nih.gov While the results for these mutants were less clear-cut in terms of accumulation upon proteasome inhibition, the investigation highlights the possibility that misfolded or truncated forms of CD59 might be recognized and processed by the UPP as part of cellular quality control mechanisms. nih.gov

Given that CD59 is a protein that transits through the endoplasmic reticulum (ER) and is GPI-anchored, it is also potentially subject to ER-associated degradation (ERAD). rupress.orgresearchgate.net The ERAD pathway is a major route for the ubiquitination and proteasomal degradation of misfolded proteins within the ER. researchgate.netfrontiersin.org While direct, detailed studies explicitly demonstrating the ubiquitination and proteasomal degradation of misfolded or excess wild-type CD59 were not prominently found in the search results, the general principles of protein quality control in the secretory pathway suggest that this mechanism could be relevant for CD59.

Other Covalent Modifications and Quality Control of CD59 Gene Product

Beyond the potential involvement of ubiquitination, the CD59 gene product undergoes significant covalent modifications that are integral to its structure, function, and cellular trafficking. The most prominent of these are glycosylation and GPI anchoring.

CD59 is known to be a highly glycosylated protein, possessing sites for both N-linked and O-linked glycosylation. atlasgeneticsoncology.orgresearchgate.netsinobiological.com These carbohydrate modifications contribute substantially to the protein's molecular weight and are crucial for proper folding and function. acrobiosystems.comsinobiological.com Glycosylation serves as a key element in the protein quality control system within the endoplasmic reticulum. rupress.orgnih.gov N-glycans, in particular, act as recognition tags for chaperone systems that assist in the folding of newly synthesized glycoproteins. rupress.orgnih.gov

The attachment of a GPI anchor to the C-terminus is another critical post-translational modification for CD59, mediating its anchoring to the cell membrane. thermofisher.comneobiotechnologies.comatlasgeneticsoncology.orgresearchgate.netacrobiosystems.com This process occurs in the ER and is subject to its own set of quality control mechanisms. rupress.org Misfolded GPI-anchored proteins, including mutant forms of CD59, are recognized by the ER quality control machinery and can be diverted for degradation pathways. rupress.org

The existence of soluble forms of CD59, such as those found in urine, suggests that mechanisms for the cleavage or release of the protein from the cell surface or from its GPI anchor also exist. atlasgeneticsoncology.orgsinobiological.com While soluble CD59 retains some functional activity, its ability to inhibit MAC assembly on cell membranes is reduced compared to the GPI-anchored form. sinobiological.com The precise regulatory mechanisms governing the generation of soluble CD59 were not detailed in the provided search results, but this represents another layer of post-translational processing.

Chaperone-Mediated Folding and Quality Control of CD59 Gene Product

The proper folding and maturation of the CD59 gene product, like other proteins entering the secretory pathway, are facilitated by a network of molecular chaperones within the endoplasmic reticulum. rupress.orgresearchgate.netfrontiersin.orgrupress.orgnih.gov These chaperones play a vital role in ensuring that proteins achieve their correct three-dimensional structure before being transported to their final cellular destinations.

Molecular chaperones are essential components of the protein quality control system in the ER. rupress.orgresearchgate.netfrontiersin.org They interact with nascent and newly synthesized proteins, assisting in folding and preventing aggregation of misfolded intermediates. frontiersin.org For glycoproteins like CD59, lectin chaperones such as calnexin (B1179193) are particularly important. rupress.orgrupress.orgnih.gov Calnexin recognizes specific glucose residues on N-glycans, transiently binding to the protein and promoting its folding. rupress.org

Studies using misfolded mutants of GPI-anchored proteins, including CD59, have demonstrated the involvement of calnexin in their quality control. rupress.org Misfolded GPI-APs can associate with calnexin, and their release from this chaperone is a regulated step in their processing and potential clearance. rupress.org Competition for calnexin binding by newly synthesized, properly folding substrates can influence the dissociation of misfolded proteins from calnexin, thereby regulating their entry into degradation pathways. rupress.org

If proteins fail to fold correctly despite chaperone assistance, the ER quality control system can target them for degradation. researchgate.netfrontiersin.org Chaperones can play a role in directing these terminally misfolded proteins towards degradation systems, including the ubiquitin-proteasome system or the autophagy-lysosome pathway. frontiersin.org Disruptions in the chaperone network or other components of the ER quality control system, such as those caused by ER stress, can lead to the accumulation of misfolded proteins and potentially result in the surface exposure of unprocessed forms, as observed for some GPI-APs. rupress.org

The interplay between glycosylation, GPI anchoring, chaperone interactions, and degradation pathways constitutes a sophisticated system for ensuring the proper folding, processing, and quality control of the CD59 gene product, which is essential for its crucial role in regulating the complement system and maintaining cellular integrity.

Molecular and Cellular Functions of Cd59 Gene Product

Role of CD59 Gene Product in Complement System Regulation

The CD59 gene product is a potent inhibitor of the terminal pathway of the complement cascade. nih.gov Its main function in this context is to prevent the formation of the Membrane Attack Complex (MAC), thereby protecting autologous cells from complement-mediated lysis. creative-biolabs.comnih.gov

The CD59 gene product acts at the final step of the complement activation cascade to inhibit the formation of the MAC (C5b-9). nih.gov By doing so, it prevents the creation of pores in the cell membrane that would otherwise lead to cell lysis and death. nih.gov This protective mechanism is vital for maintaining the integrity and survival of host cells. nih.gov The inhibitory action of CD59 is crucial in preventing uncontrolled MAC formation on host cells, thus safeguarding them from self-destruction. mapmygenome.in

The process of MAC assembly involves the sequential binding of complement components C5b, C6, C7, C8, and multiple molecules of C9. frontiersin.org CD59 intervenes in this process to halt the formation of a functional lytic pore. nih.gov

The CD59 gene product exerts its inhibitory effect by directly interacting with the terminal complement components C8 and C9. nih.govnih.gov It binds to the C5b-8 complex and prevents the subsequent binding and polymerization of C9 molecules. frontiersin.orgnih.gov Specifically, CD59 binds to the alpha-chain of C8 and the "b" domain of C9. nih.gov This interaction blocks the unfolding and insertion of C9 into the cell membrane, which is a critical step for the formation of the MAC pore. nih.govresearchgate.net While a single C9 molecule might still bind to the C5b-8 complex in the presence of CD59, the binding of CD59 prevents the necessary conformational changes in C9 that are required for the attachment of additional C9 molecules and the assembly of the large MAC ring. nih.gov

Recent cryo-electron microscopy studies have provided a detailed structural basis for this inhibition, showing that CD59 binds to the pore-forming β-hairpins of C8, creating an intermolecular β-sheet that physically blocks membrane perforation. imperial.ac.uk While bound to C8, CD59 also deflects the cascading C9 β-hairpins, redirecting their trajectory into the membrane and thereby halting MAC polymerization. imperial.ac.uk

Table 1: Interaction of CD59 with Complement Proteins

Interacting Protein Binding Site on CD59 Consequence of Interaction
C8 Binds to the alpha-chain of C8. nih.gov Prevents the proper insertion of C9 into the membrane. nih.govimperial.ac.uk
C9 Binds to the "b" domain of C9. nih.gov Inhibits the polymerization of multiple C9 molecules. frontiersin.orgwikipedia.org

The inhibitory function of the CD59 gene product exhibits a degree of species specificity, a phenomenon often referred to as homologous restriction. nih.gov Human CD59 is most effective at inhibiting human complement. nih.gov Its efficacy is reduced when interacting with complement proteins from other species. nih.gov

For instance, human CD59 shows maximal inhibition of C5b-9-mediated hemolysis when C8 and C9 are of human or baboon origin. nih.gov In contrast, its activity is diminished against C8 and C9 from dogs or sheep and is absent against those from rabbits or guinea pigs. nih.gov This species-selective recognition is conferred through its binding to both C8 within the C5b-8 complex and C9 within the C5b-9 complex. nih.gov Studies using human-rat CD59 chimeric proteins have mapped the residues crucial for this species selectivity to two regions in the primary structure of human CD59. nih.gov

Table 2: Species Specificity of Human CD59 Inhibition

Species of C8 and C9 Level of Inhibition by Human CD59
Human Maximal
Baboon Maximal
Dog Reduced
Sheep Reduced
Rabbit No activity
Guinea Pig No activity

Complement-Independent Roles of CD59 Gene Product

Beyond its well-established role in complement regulation, the CD59 gene product is also involved in cellular processes that are independent of the complement system. nih.gov These functions are often linked to its nature as a GPI-anchored protein and its localization within lipid rafts, which are specialized membrane microdomains that serve as platforms for signal transduction. nih.govresearchgate.net

The CD59 gene product has been shown to function as a signal-transducing molecule in human T cell activation. nih.govbohrium.com Cross-linking of CD59 on the T cell surface with specific monoclonal antibodies can induce a rise in intracellular calcium, inositol (B14025) phosphate (B84403) production, IL-2 production, and T cell proliferation. nih.gov This signaling is dependent on the co-expression of the CD3/TCR complex. nih.gov

CD59 is also implicated in the interaction between T cells and other immune cells. nih.gov Furthermore, it has a role in natural killer (NK) cell-mediated cytotoxicity. nih.gov The signaling properties of CD59 are thought to be mediated through its association with lipid rafts and the activation of raft-associated signaling molecules like tyrosine kinases. nih.govresearchgate.net One proposed mechanism involves CD59's interaction with the linker for activation of T cells (LAT), where it may facilitate the palmitoylation of LAT, a modification crucial for its localization and function in T-cell signaling. nih.govnih.gov

There is growing evidence to suggest that the CD59 gene product is involved in the regulation of cell growth and proliferation. nih.gov Overexpression of CD59 has been observed in various solid tumors and is thought to promote tumor growth by protecting cancer cells from complement-mediated lysis. atlasgeneticsoncology.org

Studies have shown that knocking down CD59 expression in certain breast cancer cell lines can significantly inhibit cell growth both in vitro and in vivo. nih.govspandidos-publications.com This suggests that CD59 may have a direct or indirect role in promoting cell proliferation in some contexts. spandidos-publications.com Conversely, in other studies, the loss of CD59 expression in breast tumors has been correlated with poor survival. spandidos-publications.com The precise mechanisms by which CD59 influences cell growth and proliferation are still under investigation and may be context-dependent. spandidos-publications.com

CD59 Gene Product in Cell Migration and Adhesion

The CD59 gene product, a glycosylphosphatidylinositol (GPI)-anchored glycoprotein (B1211001), participates in cellular adhesion, particularly within the immune system. It has been identified as a second ligand for the T-cell surface molecule CD2, which, along with its primary counter-receptor CD58 (LFA-3), forms a critical adhesion and activation pathway for T-cells. nih.gov

Experimental evidence using Chinese hamster ovary (CHO) cells transfected with human CD59 cDNA demonstrated that these cells form rosettes with human T-cells. This interaction is inhibited by specific monoclonal antibodies against both CD59 and CD2, confirming a direct binding relationship. nih.gov Furthermore, studies have shown that CD58 and CD59 molecules can have a synergistic effect on T-cell adhesion. When both molecules are expressed on CHO cells, the formation of rosettes with T-cells is significantly increased, exceeding the additive effect of each molecule individually. nih.gov This suggests that CD59, in concert with other adhesion molecules, contributes to strengthening the interactions between T-cells and accessory cells, which is a crucial step in immune recognition and response. nih.gov

Interacting MoleculeCell TypeFunctional Outcome in Adhesion
CD2T-cellsMediates T-cell adhesion. nih.gov
CD58Accessory CellsActs synergistically with CD59 to enhance T-cell adhesion. nih.gov

CD59 Gene Product in Cellular Metabolism

The CD59 gene product has emerged as a significant regulator in key metabolic processes, notably in insulin (B600854) secretion from pancreatic β-cells and in the spatial organization of Ras proteins.

Insulin Secretion: Human pancreatic islets express high levels of CD59. nih.govresearchgate.net While traditionally known as a cell-surface protein, a substantial portion of CD59 in pancreatic β-cells is located intracellularly. nih.govlu.se This intracellular pool, rather than the surface-expressed, GPI-anchored form, is crucial for regulated insulin secretion. pnas.orgnih.gov Silencing of intracellular CD59 significantly impairs glucose-stimulated insulin secretion (GSIS), whereas enzymatic removal of surface CD59 has no such effect. nih.govnih.gov

Mechanistically, non-GPI-anchored splice variants of CD59, named IRIS-1 and IRIS-2 (Isoforms Rescuing Insulin Secretion), are present in the cytosol of β-cells. pnas.orgnih.gov These isoforms interact directly with components of the exocytotic machinery, specifically the SNARE proteins VAMP2 and SNAP25, and are essential for the proper exocytosis of insulin granules. nih.govnih.gov In rodent models of diabetes and in islets from human type 2 diabetes patients, the expression of these functional intracellular CD59 isoforms is reduced, suggesting a role for CD59 dysregulation in the pathophysiology of the disease. nih.govnih.gov

Ras Compartmentalization: Beyond its role in secretion, intracellular CD59 regulates the subcellular location of Ras proteins, key signal transducers in cellular proliferation and activation pathways. nih.govnih.gov In T-cells, intracellular CD59 interacts with Ras and facilitates its transport to the inner plasma membrane. nih.gov When intracellular CD59 levels are low or deficient, Ras becomes arrested in the Golgi apparatus. nih.govnih.gov This altered compartmentalization leads to enhanced Ras/MAPK signaling, resulting in increased T-cell activation, proliferation, and function. nih.govnih.gov This regulatory role of CD59 in Ras trafficking provides a mechanism for modulating T-cell mediated immune responses. aacrjournals.org

Metabolic ProcessLocation of CD59Interacting ProteinsFunctional Consequence
Insulin SecretionIntracellular (cytosol)VAMP2, SNAP25, Syntaxin-1 nih.govnih.govModulates exocytotic events for regulated insulin release. nih.govlu.se
Ras CompartmentalizationIntracellularRas proteins nih.govRegulates Ras trafficking between the Golgi and plasma membrane, modulating MAPK signaling. nih.govnih.gov

CD59 Gene Product in Apoptosis and Cell Survival Pathways

The CD59 gene product is implicated in the regulation of apoptosis, or programmed cell death. Research in cancer immunotherapy has shown that targeting CD59 can sensitize tumor cells to cell death pathways. In breast cancer cells (MCF-7), targeting CD59 leads to an upregulation of Fas, a key death receptor, and caspase-3, an executioner caspase in the apoptotic cascade. wikipedia.org This increase in pro-apoptotic molecules results in enhanced apoptosis and suppression of tumor growth, highlighting a role for CD59 in protecting cancer cells from immune-mediated destruction and programmed cell death. wikipedia.org

Protein-Protein Interaction Networks of CD59 Gene Product

Identification of Direct Interactors with CD59 Gene Product

The CD59 gene product engages in a variety of protein-protein interactions that are central to its diverse cellular functions. These interactions span from intracellular signaling and secretion to immune cell regulation and pathogen recognition.

Intracellular Interactors:

SNARE Proteins: Intracellular, non-GPI-anchored isoforms of CD59 directly interact with proteins of the Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor (SNARE) complex. nih.govnih.gov Specifically, interactions with VAMP2 (Vesicle-associated membrane protein 2), SNAP25 (Synaptosomal-associated protein 25), and Syntaxin-1 have been identified in pancreatic β-cells. nih.govnih.gov

Ras Proteins: In T-cells, intracellular CD59 physically associates with Ras proteins, influencing their subcellular localization. nih.gov

Immune Receptor Interactors:

NKp30 and NKp46: On the surface of human Natural Killer (NK) cells, CD59 is physically associated with the Natural Cytotoxicity Receptors (NCRs) NKp30 and NKp46. nih.gov

Pathogen-Related Interactors:

HIV gp120: While CD59 is incorporated into the HIV-1 virion from the host cell, its interaction with viral envelope proteins like gp120 is central to the mechanism by which it protects the virus from complement-mediated lysis, which is often initiated by anti-gp120 antibodies. asm.org

InteractorCellular ContextMethod of Identification
SNARE proteins (VAMP2, SNAP25, Syntaxin-1)Pancreatic β-cells (intracellular)Co-localization and functional rescue assays nih.govnih.govnih.gov
Ras proteinsT-cells (intracellular)Protein-protein interaction studies nih.gov
NKp30, NKp46Natural Killer (NK) cells (cell surface)Biochemical analysis (co-immunoprecipitation) nih.gov
HIV gp120HIV-1 virolysis contextFunctional assays with blocking antibodies asm.org

Functional Implications of CD59 Gene Product Complex Formation

The formation of protein complexes involving the CD59 gene product has significant functional consequences. The interaction between intracellular CD59 isoforms and the SNARE complex is a prerequisite for the efficient, regulated exocytosis of insulin from pancreatic β-cells. nih.govnih.gov Disruption of this interaction markedly suppresses insulin secretion. nih.gov

On NK cells, the physical association of CD59 with the primary activating receptors NKp46 and NKp30 allows it to function as a co-receptor. nih.gov Engagement of CD59 by specific antibodies enhances NK cell-mediated cytotoxicity, a function that is dependent on the simultaneous engagement of these primary NCRs. This co-stimulation leads to the tyrosine phosphorylation of CD3ζ chains associated with the NCRs, propagating the activation signal. nih.gov

Interactions of CD59 Gene Product with Pathogen Components

The CD59 gene product is a key interface between host cells and various pathogens, which have evolved mechanisms to co-opt this protein to evade the host immune system.

Viruses:

Human Immunodeficiency Virus (HIV): HIV-1 incorporates host cell-derived CD59 into its viral envelope during the budding process. nih.govnih.gov This virion-associated CD59 protects the virus from destruction by the host's complement system. asm.orgnih.gov Antibodies from HIV-infected individuals can activate the complement cascade, but the presence of CD59 on the virion surface inhibits the final step—the formation of the Membrane Attack Complex (MAC)—thereby preventing virolysis. nih.govjci.org Blocking the function of CD59 on HIV-1 virions or infected cells renders them susceptible to antibody-dependent complement-mediated lysis. asm.orgnih.gov

Hepatitis C Virus (HCV): Similar to HIV, HCV particles also incorporate CD59 into their external membrane. h1.conih.govnih.gov This association has been demonstrated for both cell line-derived and primary HCV virions from patient plasma. h1.conih.gov The incorporated CD59 is functionally active and protects the virus from antibody-dependent complement-mediated destruction, representing a significant mechanism of immune evasion for HCV. h1.conih.gov

Bacterial Toxins:

Intermedilysin (ILY): The CD59 gene product serves as the specific receptor for Intermedilysin, a pore-forming toxin secreted by the bacterium Streptococcus intermedius. academindex.comnih.govplos.org ILY is a member of the cholesterol-dependent cytolysin (B1578295) (CDC) family, but its binding to human cells is dependent on CD59, not just cholesterol. academindex.comnih.gov The binding of ILY to CD59 is a critical first step that facilitates the oligomerization of toxin monomers on the cell surface, leading to the formation of a lytic pore. nih.govnih.gov The binding site for ILY on CD59 overlaps with the site used by complement proteins C8 and C9, suggesting a structural mimicry that allows the toxin to hijack the host receptor. nih.govnih.gov

PathogenPathogen ComponentInteraction with CD59Consequence of Interaction
HIV-1Viral EnvelopeIncorporation of host CD59 into the virion. nih.govProtection of the virus from complement-mediated lysis. asm.orgnih.gov
Hepatitis C VirusViral EnvelopeIncorporation of host CD59 into the virion. h1.conih.govProtection of the virus from complement-mediated destruction. nih.gov
Streptococcus intermediusIntermedilysin (Toxin)CD59 acts as a specific cell surface receptor for the toxin. academindex.comnih.govFacilitates toxin oligomerization and pore formation, leading to cell lysis. nih.govnih.gov

Physiological and Developmental Roles of Cd59 Gene Product

CD59 Gene Product in Immune System Homeostasis and Regulation

CD59 is a key regulator of the complement system, a central component of innate immunity that also influences adaptive immunity. creative-biolabs.comprobiologists.comaacrjournals.orgnih.govmdpi.com By inhibiting the formation of the MAC, CD59 prevents unintended complement-mediated damage to host cells, thereby maintaining immune homeostasis. creative-biolabs.comprobiologists.comnih.govmdpi.com This protective function is essential for the survival of various cell types, including erythrocytes, leukocytes, fibroblasts, and epithelial cells. mdpi.com

Beyond its direct role in MAC inhibition, CD59 has been implicated in modulating immune cell function. It can influence T-cell activation and proliferation. aacrjournals.orgfrontiersin.org Studies suggest that CD59 may bind to CD2, acting as an accessory molecule, although this interaction is debated. aacrjournals.org T-cell costimulation by CD59 appears to be dependent on the expression of CD58. aacrjournals.org Furthermore, CD59 deficiency in regulatory T (Treg) cells increases their susceptibility to complement-mediated injury, highlighting CD59's importance in maintaining Treg-mediated immune suppression. nih.gov CD59 has also been found to be physically associated with NKp46 and NKp30, activating human natural killer (NK) cell-mediated cytotoxicity. nih.gov

CD59's role in immune regulation extends to its influence on signal transduction pathways. It can interact with linker for activation of T cells (LAT), co-localizing in lipid rafts and regulating T cell signal transduction. nih.gov CD59 has also been found to transduce LPS signals into the nucleus, leading to NF-kappaB activation and cytokine generation. atlasgeneticsoncology.org

CD59 Gene Product in Nervous System Development and Function

CD59 is expressed in the nervous system and plays a role in its development and function, including in myelinating glial cells like Schwann cells and oligodendrocytes. elifesciences.orgnih.govelifesciences.orgnih.gov Studies in zebrafish models have shown that CD59 is highly expressed in developing Schwann cells and oligodendrocytes. elifesciences.orgnih.govelifesciences.orgnih.gov Loss of CD59 in zebrafish mutants leads to excessive proliferation of developing Schwann cells and impaired myelin formation, suggesting a role for CD59 in regulating glial cell development, potentially by modulating inflammation. elifesciences.orgnih.govelifesciences.orgnih.govsciety.org

In the adult nervous system, CD59 is considered neuroprotective. elifesciences.orgnih.gov It is expressed in myelin and has been implicated in protecting against complement-mediated damage in conditions like multiple sclerosis and neuromyelitis optica. elifesciences.orgnih.gov

CD59 expression has also been examined in specific neuronal populations, such as Purkinje cells in the cerebellum. CD59 is present on Purkinje cells, although at varying levels. nih.govnih.govscbt.com The heterogeneous expression of CD59 on Purkinje cells suggests that cells with lower CD59 content may be more vulnerable to complement-mediated damage. nih.govnih.govlambris.com

While primarily known as a membrane-bound protein, intracellular, non-GPI-anchored isoforms of CD59 (IRIS-1 and IRIS-2) have been identified in the human brain, specifically in neurons and astrocytes, suggesting potential complement-independent functions in the nervous system. researchgate.net

CD59 Gene Product in Cardiovascular System Physiology

CD59 contributes to the physiology of the cardiovascular system, particularly in protecting vascular cells from complement-mediated injury. It is highly expressed in cardiomyocytes and smooth muscles. atlasgeneticsoncology.org

In cerebrovascular smooth muscle cells, CD59 plays a predominant role in protecting against complement-induced cytotoxicity. researchgate.netresearchgate.netmdpi.comacademindex.com Studies have shown that blocking CD59 activity on human cerebrovascular smooth muscle cells increases their susceptibility to complement-mediated damage. researchgate.netresearchgate.netmdpi.com This protective function is particularly relevant in conditions like cerebral amyloid angiopathy, where aberrant complement activation can contribute to vascular weakening and microhemorrhage. researchgate.netresearchgate.netmdpi.com Overexpression of CD59 is being explored as a potential strategy to protect these cells and reduce microhemorrhage incidence. researchgate.netresearchgate.net

CD59 also plays a protective role in the context of atherosclerosis, a chronic inflammatory condition involving immune mechanisms and endothelial dysfunction. nih.gov Research in mouse models deficient in apolipoprotein E (Apoe) has demonstrated that the additional loss of murine CD59 accelerates the development of advanced atherosclerosis, characterized by occlusive coronary atherosclerosis, vulnerable plaque, and premature death. nih.gov This accelerated atherosclerosis was linked to increased complement membrane attack complex (MAC) assembly. nih.gov Conversely, overexpression of human CD59 in the endothelium attenuated these effects. nih.gov These findings highlight the athero-protective role of CD59 and the atherogenic role of MAC. nih.gov

CD59 Gene Product in Metabolic and Endocrine Regulation

CD59 has been found to play a role in metabolic and endocrine processes, particularly in insulin (B600854) secretion and its implications in conditions like gestational diabetes.

Human pancreatic islets express high levels of CD59. nih.govresearchgate.netscdi-montpellier.fr While CD59 is primarily known as a cell surface protein, most CD59 protein in pancreatic beta cells is intracellular. nih.govresearchgate.net Intracellular, non-GPI-anchored isoforms of CD59, named IRIS-1 and IRIS-2 (Isoforms Rescuing Insulin Secretion), have been identified in pancreatic islets. researchgate.netscdi-montpellier.frdiva-portal.org These isoforms are located in the cytosol of beta cells and interact with components of the exocytotic machinery, such as VAMP2 and Syntaxin-1 (also SNAP25), modulating insulin secretion. researchgate.netnih.govresearchgate.netscdi-montpellier.frdiva-portal.org Silencing intracellular CD59 has been shown to suppress regulated insulin secretion by exocytosis. nih.govresearchgate.net

Research indicates that CD59 expression can be altered in diabetic states. CD59 expression is reduced by glucose and in rodent models of diabetes but is reported to be upregulated in human diabetic islets, potentially as a compensatory mechanism. nih.govresearchgate.net Expression of the intracellular IRIS-1 and IRIS-2 isoforms is significantly lower in islets isolated from individuals with type 2 diabetes compared to healthy controls. scdi-montpellier.frdiva-portal.org Glucotoxicity can also lead to a decrease in IRIS-1 expression in healthy human islets. scdi-montpellier.fr These findings suggest that reduced expression of intracellular CD59 isoforms may contribute to the relative insulin deficiency observed in type 2 diabetes. scdi-montpellier.fr

Glycated CD59 (gCD59), a stable soluble form of CD59 that emerges under hyperglycemic conditions, is being investigated as a potential biomarker for gestational diabetes mellitus (GDM). frontiersin.orgnih.govoup.combmj.com Glycation of CD59 at Lys41 can inhibit its complement regulatory function. oup.com Elevated levels of plasma glycated CD59 (pGCD59) have been observed in pregnant women with GDM. frontiersin.orgnih.govoup.combmj.comlshtm.ac.uk Studies suggest that pGCD59 levels, particularly in early pregnancy, may have predictive value for GDM and associated adverse pregnancy outcomes. frontiersin.orgnih.govoup.combmj.comlshtm.ac.uk

CD59 Gene Product in Reproductive Biology

CD59 is expressed in the reproductive system and plays a role in reproductive processes, including in spermatozoa and trophoblasts. probiologists.commdpi.combioone.orgkarger.comfrontiersin.orgagriculturejournals.cznih.govresearchgate.netresearchgate.netnih.govexplorationpub.comresearchgate.net

CD59 is present on the surface of mammalian spermatozoa. bioone.orgagriculturejournals.cznih.govresearchgate.netresearchgate.net In humans, CD59 is found on the plasma membrane of ejaculated, capacitated, and acrosome-reacted spermatozoa. nih.gov In mice, there are two CD59 isoforms, CD59a and CD59b, with CD59b being exclusively expressed on mature spermatozoa and their precursors. bioone.orgaai.org The presence of CD59 on spermatozoa, along with other complement regulatory proteins like CD46 and CD55, is thought to protect them from complement-mediated damage in the female reproductive tract. bioone.orgagriculturejournals.cznih.govresearchgate.netresearchgate.net Neutralization of CD59 on spermatozoa has been shown to increase their susceptibility to MAC-mediated damage. researchgate.net Beyond complement regulation, CD59 may also play a role in sperm motility and gametic interaction. bioone.orgnih.gov

CD59 is also expressed in the placenta, particularly on trophoblasts, which are in direct contact with maternal blood. karger.comfrontiersin.orgresearchgate.netnih.govexplorationpub.com CD59 is present on the apical surface of the syncytiotrophoblast, extravillous cytotrophoblast, and amniotic epithelium. karger.comnih.gov Its expression on trophoblasts, alongside CD46 and CD55, helps protect the fetally derived placenta from complement-mediated damage by the maternal immune system. frontiersin.orgresearchgate.netnih.govexplorationpub.com High expression of CD59 on trophoblasts is considered important throughout gestation. researchgate.net Increased mRNA expression of CD59 has been observed in pre-eclamptic placentae, potentially representing a compensatory mechanism against excessive complement activation. explorationpub.com

Systemic Consequences of CD59 Gene Product Dysregulation in Model Organisms

Studies using model organisms, particularly mice with targeted deletions of the CD59 gene, have provided insights into the systemic consequences of CD59 dysregulation.

Humans have a single CD59 gene, while mice have two, mCd59a and mCd59b. aai.orgnih.gov Targeted deletion of these genes has allowed researchers to study the effects of CD59 deficiency.

Mice lacking mCd59a exhibit a mild hemolytic phenotype with increased susceptibility in complement-mediated disease models. aai.orgjax.org Erythrocytes from Cd59a knockout mice show increased susceptibility to complement lysis in vitro. jax.org

Deletion of the mCd59b gene has been reported to cause a more severe hemolytic and thrombotic phenotype. aai.orgnih.gov

Double knockout mice deficient in both mCd59a and mCd59b (mCd59ab-/-) have been generated to study the complete absence of murine CD59 activity. nih.gov Erythrocytes from mCd59ab-/- mice are more sensitive to complement-mediated lysis, confirming the critical role of CD59 in protecting red blood cells from MAC-mediated lysis. nih.gov These mice exhibit complement-mediated hemolytic anemia. nih.gov

Beyond hematological effects, CD59 dysregulation in model organisms has revealed consequences in other systems. As mentioned earlier, the loss of murine CD59 in Apoe-deficient mice accelerates atherosclerosis. nih.gov mCd59ab-/- males also display an abnormal reproductive phenotype, similar to mCd59b-/- mice, including progressive loss of male fertility. nih.gov

Interestingly, studies on CD59 double knockout mice exploring the role of CD59 in insulin secretion and glucose homeostasis did not observe a related phenotypic deviation, which was attributed to the formation of a CD59ba hybrid transcript. nih.gov

The use of CD59 knockout models has been instrumental in confirming the protective role of CD59 against complement attack in various tissues and in uncovering its involvement in complement-independent functions and systemic pathologies. nih.govaai.orgnih.govjax.org

Cd59 Gene Product in Pathobiology and Disease Mechanisms

Transcriptional Dysregulation of CD59 Gene in Disease States

The expression level of the CD59 gene can be altered in various diseases, including cancer and diabetes, contributing to their pathogenesis.

Cancer: Overexpression of CD59 is a common feature in many solid tumors, including breast, lung, ovarian, and prostate cancers. spandidos-publications.comspandidos-publications.comcancerindex.org This increased expression helps cancer cells evade the host's immune system by protecting them from complement-mediated destruction. spandidos-publications.comnih.gov The upregulation of CD59 on tumor cells is considered a defense mechanism that facilitates tumor progression and metastasis. spandidos-publications.comnih.gov For instance, in non-small cell lung cancer (NSCLC), CD59 is overexpressed, and silencing its expression can enhance complement-mediated apoptosis of cancer cells. spandidos-publications.comcancerindex.org Similarly, in breast cancer, high levels of CD59 are associated with a worse prognosis. spandidos-publications.comfrontiersin.org

Aberrant Post-Translational Modification of CD59 Gene Product in Pathogenesis

After the CD59 protein is synthesized, it can undergo modifications that affect its function. In certain disease states, these modifications are aberrant and contribute to the pathology.

Glycated CD59: In individuals with diabetes, chronic hyperglycemia leads to the non-enzymatic glycation of proteins, including CD59. mdpi.comnih.gov Glycation of CD59, primarily at lysine (B10760008) 41, results in a structurally modified and functionally inactive form of the protein, known as glycated CD59 (GCD59). mdpi.comnih.gov This inactivation of CD59 impairs its ability to inhibit the MAC, leading to enhanced complement-mediated injury in tissues affected by diabetic complications. nih.govbmj.com Plasma levels of GCD59 have been shown to be a potential biomarker for diagnosing and monitoring diabetes and its vascular complications. mdpi.comnih.govfrontiersin.org

CD59 Gene Product in Cancer Biology

The CD59 gene product plays a significant role in the biology of cancer, primarily by protecting tumor cells from the immune system and influencing T-cell responses.

Immune Evasion: A key function of CD59 in cancer is to protect tumor cells from complement-dependent cytotoxicity (CDC). nih.govnih.gov By inhibiting the formation of the MAC on the cancer cell surface, CD59 allows these cells to escape destruction by the complement system, a crucial part of the innate immune response. nih.govresearchgate.net This immune escape is a primary reason for the failure of some immunotherapies. spandidos-publications.com

Regulation of T-cell Immunity: Beyond its role in complement regulation, CD59 is also involved in T-cell signal transduction. nih.govaacrjournals.org It is upregulated on activated CD4+ T cells and can down-modulate their activity. frontiersin.orgresearchgate.net Blockade of CD59 can enhance T-cell responses. frontiersin.org In the tumor microenvironment, the interaction between CD59 and immune cells like T-regulatory cells and myeloid-derived suppressor cells can create an immune-suppressive environment, further promoting tumor growth. nih.govnih.gov

Prognostic and Therapeutic Target: The expression level of CD59 has been shown to have prognostic significance in several cancers. High expression is often associated with a poor prognosis in cancers such as colorectal, prostate, ovarian, and lung cancer. nih.gov Consequently, CD59 has emerged as a promising therapeutic target. nih.govtandfonline.com Strategies aimed at blocking CD59 function on tumor cells could enhance the efficacy of complement-activating antitumor antibodies and other immunotherapies. spandidos-publications.com

Table 2: Role of CD59 in Different Cancer Types

Cancer Type Role of CD59 Prognostic Significance
Breast Cancer Protects tumor cells from complement-mediated lysis and promotes cell proliferation. spandidos-publications.comdtic.mil Overexpression correlates with poor survival. nih.gov
Lung Cancer Overexpressed; silencing enhances complement-mediated apoptosis. spandidos-publications.comcancerindex.org High expression associated with poor prognosis. nih.gov
Colorectal Cancer High expression on cancer cells. researchgate.net Increased expression associated with reduced survival. frontiersin.org
Ovarian Cancer Overexpressed. spandidos-publications.com High expression associated with poor prognosis. nih.gov
Prostate Cancer Overexpressed. spandidos-publications.com Decreased overall survival and progression-free survival. frontiersin.org

Role of CD59 Gene Product in Oncogenesis and Tumor Progression

Overexpression of the CD59 gene product is a common feature in a variety of cancers. This upregulation is believed to contribute to oncogenesis and tumor progression by protecting cancer cells from complement-dependent cytotoxicity (CDC), a key mechanism of the host's anti-tumor immune response. By inhibiting MAC formation on their surface, tumor cells can evade destruction by the complement system. cineca.it

Studies have shown that increased CD59 expression on tumor cells correlates with enhanced tumor growth. For instance, in a rat model of human neuroblastoma, the expression of CD59 on tumor cells was found to modulate the expression of decay-accelerating factor (DAF or CD55) and promote tumor growth. This suggests that CD59's role in cancer progression extends beyond simple complement inhibition and may involve complex interactions with other complement regulatory proteins.

CD59 Gene Product in Tumor Immune Evasion and Complement Resistance

A primary mechanism by which tumors evade the immune system is through the overexpression of complement regulatory proteins like CD59. This creates a protective shield against the complement system, which would otherwise recognize and eliminate malignant cells. By preventing the assembly of the MAC on their surface, cancer cells become resistant to complement-mediated lysis. cineca.it

The significance of this immune evasion strategy is highlighted by the observation that many tumors show high levels of CD59 expression, which may contribute to a poor prognosis for patients. This resistance to complement-mediated killing is a major obstacle for some cancer immunotherapies that rely on the activation of the complement system to be effective.

Mechanistic Insights into CD59 Gene Product's Pro-survival Roles in Cancer

The pro-survival function of the CD59 gene product in cancer is primarily attributed to its ability to inhibit the formation of the MAC. The MAC is a pore-forming complex that, when assembled on a cell membrane, leads to cell lysis and death. wikipedia.org CD59 intervenes at the terminal stage of the complement cascade, binding to the C8 and C9 components and preventing the polymerization of C9, which is essential for pore formation. wikipedia.orgnih.gov

Beyond its direct role in preventing cell lysis, CD59 may also have signaling functions that contribute to tumor cell survival. Endocytosis of the CD59-C9 complex can trigger intracellular signaling pathways that may promote cell survival and resistance to apoptosis. wikipedia.org Furthermore, research suggests that targeting CD59 in breast cancer cells can lead to an increase in apoptosis and suppression of tumor growth, indicating its active role in maintaining cancer cell viability. wikipedia.org

CD59 Gene Product in Autoimmune and Inflammatory Disorders

Dysregulation of the CD59 gene product is also a key factor in the pathology of several autoimmune and inflammatory diseases.

Lupus: In systemic lupus erythematosus (SLE), the expression of CD59 can be altered. Some studies have reported decreased levels of CD59 on red blood cells in SLE patients with autoimmune hemolytic anemia, while others have found increased expression in the glomeruli of patients with lupus nephritis. Lymphocytes from SLE patients, particularly those with lymphopenia, have shown diminished expression of CD55 and CD59, potentially increasing their susceptibility to complement-mediated destruction. nih.govscielo.br

Celiac Disease: While the direct role of CD59 in celiac disease is less defined, the inflammatory environment in the gut of celiac patients involves complement activation, suggesting a potential role for complement regulatory proteins in modulating tissue damage.

Paroxysmal Nocturnal Hemoglobinuria (PNH): PNH is a rare blood disorder characterized by the absence of GPI-anchored proteins, including CD59 and CD55, on the surface of blood cells. nih.govviamedica.pl This deficiency makes red blood cells highly susceptible to complement-mediated lysis, leading to chronic intravascular hemolysis. nih.govtaylorandfrancis.com The absence of CD59 is considered a major contributor to the hemolysis seen in PNH patients. nih.govnih.govresearchgate.net

Chronic Inflammatory Demyelinating Polyneuropathy (CIDP): Mutations in the CD59 gene have been linked to a rare, inherited form of CIDP-like polyneuropathy in children, which is also associated with chronic hemolysis. nih.govnih.govashpublications.orgresearchgate.net This suggests that a deficiency in CD59 can lead to complement-mediated damage to peripheral nerves. nih.govashpublications.org However, studies in adult-onset sporadic CIDP have not found pathogenic mutations in the CD59 gene. cineca.itnih.govresearchgate.net

CD59 Gene Product in Neurological Disorders

The involvement of the complement system in the central and peripheral nervous systems points to a role for CD59 in various neurological conditions.

Ischemic Strokes: Congenital CD59 deficiency has been associated with recurrent ischemic strokes. nih.gov

Peripheral Neuropathy: As mentioned in the context of CIDP, inherited CD59 deficiency can cause a relapsing immune-mediated polyneuropathy. nih.govashpublications.orgresearchgate.net

CD59 Gene Product in Metabolic Disorders

Emerging evidence suggests a link between the CD59 gene product and metabolic diseases like diabetes.

Diabetes: In individuals with diabetes, hyperglycemia can lead to the non-enzymatic glycation of proteins, including CD59. nih.govdiabetesjournals.orgpnas.org Glycation of CD59, particularly at the lysine 41 residue, impairs its ability to regulate complement. nih.gov This inactivation of CD59 can render cells, such as erythrocytes, more susceptible to complement-mediated damage, potentially contributing to complications like anemia in diabetic patients. nih.gov Furthermore, glycated CD59 has been proposed as a biomarker for diabetes, with its levels correlating with blood glucose control. pnas.orgoup.com Systemic deficiency of CD59 in diabetic mice has been shown to accelerate the development of atherosclerosis. nih.gov

Gestational Diabetes: Plasma glycated CD59 (pGCD59) is being investigated as a potential biomarker for the early detection of gestational diabetes mellitus (GDM). nih.govfrontiersin.orgnih.govbmj.com Elevated levels of pGCD59 in early pregnancy have been associated with a higher risk of developing GDM and delivering a large for gestational age infant. nih.gov

CD59 Gene Product in Infectious Diseases

The CD59 gene product plays a multifaceted role in the host's interaction with various pathogens.

HIV: The Human Immunodeficiency Virus (HIV) incorporates host cell proteins, including CD59, into its viral envelope as it buds from an infected cell. wikipedia.orgnih.govmdpi.com This acquired CD59 protects the virus from being destroyed by the complement system. nih.govnih.gov Blocking the function of CD59 on HIV virions can restore the ability of antibodies to trigger complement-mediated lysis. asm.orgjci.org

Hepatitis B: In patients with chronic Hepatitis B virus (HBV) infection, a decrease in CD59 levels has been observed. mdpi.com

SARS-CoV-2: The virus responsible for COVID-19, SARS-CoV-2, can also hijack host CD59, along with other complement regulators like CD55 and Factor H. nih.goveatg.orgnih.gov By incorporating these proteins into its envelope, the virus can evade antibody-dependent complement-mediated lysis. nih.goveatg.orgnih.gov Some studies have also reported an increase in CD59 expression on monocytes and granulocytes in patients with severe COVID-19. thailandmedical.news Additionally, certain SARS-CoV-2 proteins can downregulate CD59 expression on endothelial cells, which can be counteracted by interferon-gamma. researchgate.net

Other Pathogens: Other viruses, such as the infectious bronchitis virus (a coronavirus), have also been shown to associate with CD59 to protect themselves from complement-mediated destruction. nih.govmicrobiologyresearch.org The role of CD59 in bacterial infections is also an area of investigation, as bacteria can activate the complement system. nih.gov

Data Tables

Table 1: Role of CD59 in Various Disease States

Disease CategorySpecific DiseaseRole of CD59 Gene ProductKey Findings
OncogenesisGeneral CancerOverexpressed, promotes tumor progression and immune evasion. Protects tumor cells from complement-mediated lysis. cineca.it
NeuroblastomaEnhances tumor growth. Modulates DAF expression.
Breast CancerTargeting CD59 increases apoptosis. wikipedia.orgSuppresses tumor growth. wikipedia.org
Autoimmune/Inflammatory DisordersSystemic Lupus Erythematosus (SLE)Altered expression on blood cells and in kidneys. Decreased on lymphocytes in lymphopenia, potentially increasing cell lysis. nih.govscielo.br
Paroxysmal Nocturnal Hemoglobinuria (PNH)Deficient on blood cells due to GPI-anchor defect. nih.govviamedica.plLeads to chronic intravascular hemolysis. nih.govtaylorandfrancis.com
Chronic Inflammatory Demyelinating Polyneuropathy (CIDP)Inherited deficiency linked to a rare, childhood form. nih.govnih.govashpublications.orgresearchgate.netCauses complement-mediated nerve damage. nih.govashpublications.org
Rheumatoid ArthritisImplicated in pathophysiology. patsnap.comModulation of expression observed.
Neurological DisordersIschemic StrokeCongenital deficiency is a risk factor. nih.govAssociated with recurrent strokes. nih.gov
Myasthenia Gravis (MG)Protects neuromuscular junction from complement attack. researchgate.netmyastheniagravisnews.comnih.govExpression levels may correlate with disease severity. nih.govmyastheniagravisnews.com
Metabolic DisordersDiabetes MellitusInactivated by glycation due to hyperglycemia. nih.govdiabetesjournals.orgpnas.orgContributes to vascular complications and anemia. nih.govnih.gov
Gestational Diabetes (GDM)Glycated form (pGCD59) is a potential early biomarker. nih.govfrontiersin.orgnih.govbmj.comPredicts risk of GDM and large for gestational age infants. nih.gov
Infectious DiseasesHIVIncorporated into viral envelope. wikipedia.orgnih.govmdpi.comProtects virus from complement-mediated lysis. nih.govnih.gov
SARS-CoV-2Hijacked by the virus to evade complement. nih.goveatg.orgnih.govExpression can be altered in severe disease. thailandmedical.newsresearchgate.net
Hepatitis BDecreased levels in chronic infection. mdpi.comMay contribute to disease pathology. mdpi.com

Mechanistic Links Between CD59 Gene Product Dysfunction and Disease Phenotypes

The CD59 gene product, a glycosylphosphatidylinositol (GPI)-anchored glycoprotein (B1211001) also known as protectin, plays a critical role in protecting host cells from complement-mediated damage. nih.govwikipedia.org Its primary function is to inhibit the formation of the membrane attack complex (MAC), the terminal effector of the complement cascade. patsnap.comnih.gov Dysfunction of the CD59 gene product, arising from either genetic mutations or acquired deficiencies, disrupts this protective mechanism, leading to a cascade of molecular and cellular events that manifest in a range of disease phenotypes. The core mechanistic link between CD59 dysfunction and pathology is the unchecked formation of MAC on cell surfaces, resulting in cell lysis and pro-inflammatory responses. nih.govoncohemakey.com

Dysfunction of the CD59 gene product can be broadly categorized into two types: acquired deficiency, most notably seen in paroxysmal nocturnal hemoglobinuria (PNH), and inherited or congenital deficiency resulting from germline mutations in the CD59 gene. nih.govoncohemakey.com In PNH, a somatic mutation in the PIGA gene in a hematopoietic stem cell leads to the absence of all GPI-anchored proteins, including CD59, on the surface of its clonal progeny. ashpublications.orgneurology.org This renders mature blood cells, particularly erythrocytes, highly susceptible to complement-mediated intravascular hemolysis. ashpublications.org

Congenital CD59 deficiency is a rare autosomal recessive disorder where mutations in the CD59 gene itself lead to a non-functional or absent protein. nih.govneurology.org This deficiency is not restricted to hematopoietic cells but affects various cell types throughout the body, including endothelial cells and cells of the nervous system, leading to a more complex and severe clinical presentation. nih.govoncohemakey.com The resulting phenotypes typically include chronic Coombs-negative hemolysis, similar to PNH, but are often accompanied by severe neurological manifestations such as recurrent demyelinating polyneuropathy (mimicking Guillain-Barre syndrome or chronic inflammatory demyelinating polyneuropathy), and an increased risk of strokes. nih.govneurology.org

The formation of the MAC on susceptible, CD59-deficient cells is the primary driver of the disease phenotype. The MAC forms a pore in the cell membrane, disrupting the cellular osmotic balance and leading to lysis. wikipedia.orgoncohemakey.com In the context of red blood cells, this results in chronic intravascular hemolysis, the hallmark of both PNH and congenital CD59 deficiency. ashpublications.org This hemolysis, in turn, leads to anemia, hemoglobinuria, and an increased risk of thrombosis due to the release of pro-thrombotic factors from lysed cells.

In the nervous system, the absence of CD59 on neurons, Schwann cells, and endothelial cells of the blood-brain barrier allows for complement activation and MAC deposition, which is believed to underpin the neurological complications seen in congenital CD59 deficiency. nih.govoncohemakey.com This MAC-mediated damage can lead to demyelination and axonal injury, contributing to the observed polyneuropathy. oncohemakey.com Furthermore, MAC formation on endothelial cells can cause vascular damage and inflammation, increasing the risk of cerebrovascular events like strokes. nih.govneurology.org

Specific mutations in the CD59 gene have been shown to result in non-functional proteins through various mechanisms. For instance, the Cys89Tyr mutation leads to improper localization of the CD59 protein on the cell surface. ashpublications.org Other mutations can result in frameshifts that produce truncated, non-functional proteins which may not even reach the cell surface. neurology.org Regardless of the specific genetic defect, the ultimate molecular consequence is the failure to inhibit MAC formation, leading to the diverse and severe clinical manifestations associated with CD59 dysfunction. neurology.org

The following table provides a summary of the mechanistic links between CD59 gene product dysfunction and various disease phenotypes:

DiseaseCD59 DefectDirect Molecular ConsequenceCellular/Tissue PhenotypeClinical Manifestation
Paroxysmal Nocturnal Hemoglobinuria (PNH)Acquired somatic mutation in the PIGA gene leading to absence of all GPI-anchored proteins, including CD59, on hematopoietic cells. ashpublications.orgneurology.orgUninhibited MAC formation on erythrocytes, platelets, and leukocytes. nih.govComplement-mediated intravascular hemolysis of red blood cells; platelet activation.Anemia, hemoglobinuria, thrombosis, bone marrow failure.
Congenital CD59 DeficiencyInherited germline mutations in the CD59 gene (e.g., Cys89Tyr, frameshift mutations). nih.govneurology.orgFailure to inhibit MAC formation on multiple cell types, including hematopoietic, endothelial, and neuronal cells. oncohemakey.comneurology.orgChronic intravascular hemolysis; MAC deposition on endothelial cells and in the nervous system leading to vascular damage, demyelination, and axonal injury. nih.govoncohemakey.comChronic Coombs-negative hemolysis, recurrent demyelinating polyneuropathy, increased risk of strokes, acute necrotizing encephalopathy. nih.gov
Autoimmune and Inflammatory Conditions (e.g., Rheumatoid Arthritis, Systemic Lupus Erythematosus)Dysregulation or insufficient function of CD59 in the context of chronic complement activation. patsnap.comIncreased MAC deposition on host tissues targeted by the autoimmune response. patsnap.comInflammation and tissue damage in affected organs (e.g., joints, kidneys).Exacerbation of disease symptoms and progression. patsnap.com
CancerOverexpression of CD59 on tumor cells. nih.govInhibition of MAC formation on cancer cells. nih.govpatsnap.comEvasion of complement-dependent cytotoxicity (CDC) by tumor cells. nih.govTumor growth and resistance to complement-based immunotherapies. nih.gov

Research Methodologies and Model Systems for Cd59 Gene Product Studies

Genetic Manipulation Techniques for CD59 Gene Product Research

Genetic manipulation techniques are pivotal in elucidating the function of the CD59 gene product. These methods allow for the precise alteration of the CD59 gene, enabling researchers to study the consequences of its absence, reduction, or overexpression.

CRISPR-Cas9 and Gene Editing Approaches for CD59 Gene

The CRISPR-Cas9 system has revolutionized the study of the CD59 gene by offering a precise and efficient method for gene editing. medlineplus.govcrisprtx.com This technology utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific location in the genome, where it creates a double-strand break in the DNA. crisprtx.comscbt.com This break can then be repaired by the cell's natural machinery, leading to gene knockout, correction, or the insertion of new genetic material. crisprtx.com

Researchers have successfully used CRISPR-Cas9 to generate human cell lines, such as the HAP1 cell line, that completely lack the CD59 protein. nih.govresearchgate.net These knockout (KO) cell lines are invaluable tools for in vitro investigations of complement activation and regulation on human cells. nih.gov By creating single, double, and even triple knockouts of complement regulatory proteins including CD59, scientists can dissect the specific roles of each protein in protecting cells from the complement system. nih.gov For instance, studies using these KO cells have helped confirm the role of CD59 in regulating the membrane attack complex (MAC) and have even suggested novel roles in C3 regulation. nih.gov

The generation of these cell lines provides a platform to evaluate therapeutic complement inhibitors and to better understand the genetic basis of human diseases where complement is implicated. nih.govresearchgate.net

Table 1: Examples of CRISPR-Cas9 Applications in CD59 Research

Cell LineGenetic ModificationKey FindingReference
HAP1Single, double, and triple knockout of CD46, CD55, and CD59Deletion of CD59, particularly in combination with CD46 and CD55 knockout, increased susceptibility to complement-mediated damage. nih.gov nih.gov
HEK293TDisruption of CD46, CD55, and CD59 expressionCreated a cell-based assay to measure autoantibody-mediated MAC formation in the context of myasthenia gravis. researchgate.net researchgate.net

RNA Interference (RNAi) and Knockdown of CD59 Gene Product

RNA interference (RNAi) is another powerful tool used to study the function of the CD59 gene product by temporarily reducing its expression, a process known as gene knockdown. thermofisher.comlicorbio.comnih.gov This technique utilizes small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) that are complementary to the CD59 messenger RNA (mRNA). thermofisher.comnih.gov When introduced into a cell, these small RNAs bind to the target mRNA and trigger its degradation, thereby preventing the production of the CD59 protein. thermofisher.comnih.gov

RNAi has been instrumental in investigating the role of CD59 in various cellular processes, particularly in the context of cancer. spandidos-publications.com Studies have shown that down-regulating CD59 expression in cancer cells can inhibit their proliferation and promote apoptosis (programmed cell death). nih.gov For example, in non-small cell lung cancer cells, silencing CD59 using a retrovirus-mediated RNAi approach enhanced complement-mediated cell apoptosis and inhibited tumor growth. spandidos-publications.com This suggests that CD59 may be a potential target for gene therapy in certain cancers. spandidos-publications.com

Researchers can analyze the effects of gene knockdown using techniques like quantitative Western blotting to confirm the reduction in protein levels. licorbio.com

Overexpression and Constitutive Activation Studies of CD59 Gene Product

Investigating the effects of increased levels of the CD59 gene product is achieved through overexpression studies. This typically involves introducing a vector containing the CD59 gene into cells, leading to the production of higher than normal amounts of the CD59 protein. nih.gov

Overexpression studies have been crucial in understanding the protective role of CD59. For instance, overexpressing human CD59 in mouse models of diseases like abdominal aortic aneurysms has demonstrated its ability to protect against disease development. ahajournals.org In the context of cancer, many tumor cells naturally overexpress CD59, which helps them evade the immune system's complement-mediated attack. spandidos-publications.commdpi.comspandidos-publications.com Studies have shown that this overexpression is linked to a poorer prognosis in several cancers. mdpi.com

By artificially overexpressing CD59 in cancer cell lines that normally have lower expression, researchers can study its direct impact on processes like cell proliferation and resistance to complement-dependent cytotoxicity. nih.govspandidos-publications.com These studies have confirmed that increased CD59 expression can promote cancer cell survival. nih.gov

Generation of Genetically Engineered Animal Models (e.g., CD59 knockout mice)

Genetically engineered animal models, particularly knockout mice, have been indispensable for studying the in vivo function of the CD59 gene product. nih.govaai.org In mice, the CD59 gene is duplicated, resulting in two forms, CD59a and CD59b, which have different tissue expression patterns. aai.orgaai.org CD59a is widely distributed, while CD59b is primarily found in the testis. aai.orgaai.org

To overcome the complexities of this dual-gene system, researchers have generated various knockout mouse models, including single knockouts for CD59a or CD59b, and double knockouts where both genes are deleted. nih.govaai.orgaai.org These models have been instrumental in confirming the critical role of CD59 in protecting red blood cells from complement-mediated lysis, a key feature of the human disease paroxysmal nocturnal hemoglobinuria (PNH). nih.govaai.org

Table 2: Key Findings from CD59 Knockout Mouse Models

Mouse ModelPhenotypeKey FindingReference
CD59a knockout (Cd59a-/-)Mild hemolytic anemia, increased susceptibility to complement-mediated diseases.CD59a is the primary regulator of the membrane attack complex in most tissues. aai.orgaai.orgjax.org aai.orgaai.orgjax.org
CD59b knockout (mCd59b-/-)Severe hemolytic and thrombotic phenotype (due to unintended downregulation of CD59a).Highlights the importance of careful characterization of genetic models. nih.govaai.org nih.govaai.org
CD59a/b double knockout (mCd59ab-/-)Complement-mediated hemolytic anemia.Confirms the essential role of CD59 in protecting red blood cells from MAC-mediated lysis. nih.gov nih.gov

These knockout mice have also been used in models for a wide range of diseases, including atherosclerosis, lupus, and age-related macular degeneration, to elucidate the role of the complement system and CD59 in their pathogenesis. ahajournals.orgaai.orgjax.org

Biochemical and Biophysical Approaches to Study CD59 Gene Product

Biochemical and biophysical methods are essential for characterizing the CD59 protein itself, including its structure, function, and interactions with other molecules.

Protein Purification and Reconstitution Studies of CD59 Gene Product

The purification of the CD59 protein is a fundamental step for many in vitro studies. creative-biolabs.comneb.comgenscript.com Recombinant CD59 protein can be produced in various expression systems, such as Chinese Hamster Ovary (CHO) cells or the mouse myeloma cell line NS0. thermofisher.combio-techne.com The protein is often engineered with an affinity tag, like a polyhistidine tag, to facilitate its purification using affinity chromatography. neb.combio-techne.com Other purification methods, such as anion exchange and hydrophobic interaction chromatography, can also be employed. creative-biolabs.com

Once purified, the CD59 protein can be used in a variety of assays. For example, its activity can be measured by its ability to bind to components of the membrane attack complex, such as C8 and C9, in functional ELISAs. bio-techne.com Purified CD59 is also used in reconstitution studies, where the protein is incorporated into artificial lipid bilayers or cell membranes to study its inhibitory effect on MAC formation in a controlled environment.

The soluble form of CD59 found in bodily fluids like urine has been shown to retain its ability to bind to complement components, although its capacity to inhibit MAC assembly on cell membranes is significantly reduced. medchemexpress.com This highlights the importance of its membrane-anchored form for full protective function.

Assays for Complement Regulatory Activity of CD59 Gene Product

The functional activity of the CD59 gene product as a regulator of the complement system is primarily assessed through a variety of in vitro assays that measure its ability to inhibit the formation of the Membrane Attack Complex (MAC). These assays are crucial for understanding the protein's mechanism of action and its role in various physiological and pathological conditions.

A cornerstone in assessing CD59's function is the hemolytic assay . This method quantifies the lysis of red blood cells (erythrocytes) mediated by the complement cascade. nih.govnumberanalytics.com The two main types of hemolytic assays are:

CH50 assay : This measures the activity of the classical complement pathway. It determines the volume of serum required to lyse 50% of a standardized suspension of antibody-sensitized sheep erythrocytes. creative-biolabs.com

AH50 assay : This assay is analogous to the CH50 but measures the total functional activity of the alternative complement pathway, using unsensitized rabbit erythrocytes. creative-biolabs.com

In the context of CD59 research, these assays can be adapted to evaluate the protein's inhibitory capacity. For instance, the protective effect of CD59 can be measured by its ability to prevent MAC-induced hemolysis. Current time information in Vanderburgh County, US. Conversely, the function of endogenous CD59 on cells like erythrocytes can be abrogated using neutralizing monoclonal antibodies, such as BRIC229 or YTH 53.1, which then renders the cells susceptible to complement-mediated lysis. nih.govnumberanalytics.com The degree of hemolysis, often measured by the amount of hemoglobin released, serves as an inverse indicator of CD59 activity. numberanalytics.com

Beyond red blood cells, cell lysis assays using nucleated cells are also employed. In these assays, cell lines are exposed to complement-containing serum, and cell death is quantified. For example, studies have used the human endothelial-like cell line EA.hy 926 and glioma cell lines, measuring cell lysis to assess the protective role of CD59. researchgate.netaai.org Lysis can be quantified by measuring the release of intracellular enzymes like lactate (B86563) dehydrogenase (LDH) or by using fluorescent dyes such as propidium (B1200493) iodide that stain dead cells, which can then be analyzed by flow cytometry. jax.orgresearchgate.net

Enzyme-Linked Immunosorbent Assays (ELISAs) have been developed to quantify the levels of CD59, including its modified forms. Specific ELISAs can measure the concentration of soluble CD59 in biological fluids. pnas.org Furthermore, specialized ELISAs have been created to detect and quantify glycated CD59 (GCD59), a form of the protein that is inactivated by non-enzymatic glycation and is implicated in the pathogenesis of diabetic complications. pnas.orglu.se These assays typically use a capture antibody specific for human CD59 and a detection antibody that recognizes the glycated form of the protein. pnas.org

These various assays provide a robust toolkit for researchers to investigate the complement regulatory function of the CD59 gene product under different experimental conditions and in various disease models.

Proteomic Approaches for CD59 Gene Product Interaction Mapping

Understanding the full spectrum of the CD59 gene product's functions requires identifying its molecular interaction partners. Proteomic approaches, particularly those combining affinity purification with mass spectrometry, have been instrumental in mapping the CD59 interactome.

Affinity Purification-Mass Spectrometry (AP-MS) is a powerful technique used to identify proteins that associate with a specific protein of interest (the "bait"). nih.gov In this method, the CD59 protein can be used as bait to capture its binding partners from a complex protein mixture, such as a cell lysate. The bait protein can be captured using a specific anti-CD59 antibody (immunoprecipitation) or by engineering a fusion protein with an affinity tag. nih.govahajournals.org After purification, the captured protein complexes are separated, and the individual proteins are identified using mass spectrometry. nih.gov

A more advanced version of this technique is Tandem Affinity Purification (TAP) , which involves a two-step purification process to reduce the number of non-specific binding partners and increase the purity of the isolated complexes. Current time information in Vanderburgh County, US. While highly effective in yeast, modifications have been developed to optimize its use in mammalian cells for studying protein interactions in a near-physiological state. Current time information in Vanderburgh County, US.

These proteomic strategies have been applied to identify proteins that interact with CD59 in various cellular contexts. For example, proteomic analysis of endothelial cell secretomes has shown that exposure to certain stressors can lead to an increased release of soluble CD59, highlighting its role in endothelial dysfunction. nih.govnumberanalytics.com In cancer research, proteomic profiling of extracellular vesicles from colorectal cancer cell lines and patient plasma identified CD59 as a potential biomarker. ahajournals.orgspandidos-publications.com

Databases such as BioGRID and UniProt compile and list known protein-protein interactions for CD59, derived from various experimental sources, including large-scale proteomic studies. jax.orgpnas.org These resources indicate that CD59 interacts with a range of proteins, including components of the complement system like C8 and C9, as well as other cell surface and signaling molecules. jax.orgresearchgate.net For instance, studies have confirmed the binding of CD59 to the alpha-chain of C8 and the "b" domain of C9. nih.govresearchgate.net

The application of these proteomic methodologies continues to expand our understanding of the molecular networks in which CD59 participates, revealing functions beyond its classical role in complement regulation.

Cell-Based Assays and Imaging Techniques for CD59 Gene Product

To investigate the function and dynamics of the CD59 gene product in a cellular context, researchers utilize a variety of cell-based assays and advanced imaging techniques. These methods allow for the study of CD59 in a controlled environment that mimics its physiological setting.

Cell Culture Models for Investigating CD59 Gene Product Function

Several human cell lines have been instrumental in elucidating the diverse roles of the CD59 gene product. The choice of cell model often depends on the specific biological question being addressed.

Cell LineCell TypeRelevance to CD59 ResearchKey Findings
EA.hy 926 Human umbilical vein endothelial cell lineStudying the role of CD59 in endothelial cells, particularly in the context of complement activation and vascular injury. nih.govnih.govAnoxic conditions can decrease the expression of CD59 on these cells, making them more susceptible to complement-mediated damage. nih.gov The surface expression of CD59 can be upregulated by certain signaling molecules, increasing the cells' resistance to complement lysis. nih.gov
MCF-7 Human breast adenocarcinoma cell lineInvestigating the role of CD59 in cancer cell resistance to complement-mediated lysis and therapeutic agents. researchgate.netnih.govMCF-7 cells express CD59, which protects them from lysis by human complement. nih.govnih.gov Increased CD59 expression has been linked to tamoxifen (B1202) resistance, and downregulation of CD59 can restore sensitivity to this treatment. researchgate.netsemanticscholar.org
Jurkat cells Human T lymphocyte cell lineExploring the complement-independent signaling functions of CD59 in T-cell activation and immune regulation. spandidos-publications.comnih.govCD59 participates in T-cell signal transduction, and its engagement can induce a rise in intracellular calcium and T-cell proliferation. aai.org Intracellular CD59 can regulate the subcellular localization of the key signaling protein Ras. nih.gov
Pancreatic beta cells Insulin-producing cellsUncovering the non-canonical, intracellular roles of CD59 in metabolic processes, specifically insulin (B600854) secretion. nih.govpnas.orgPancreatic beta cells express high levels of CD59, including non-GPI-anchored intracellular isoforms. pnas.orglu.se These intracellular forms of CD59 are essential for glucose-stimulated insulin secretion through interactions with the exocytotic machinery. nih.govpnas.org

These cell culture models provide versatile platforms for genetic manipulation, such as overexpression or knockdown of CD59, allowing for detailed mechanistic studies of its function.

Flow Cytometry for Surface Expression and Subcellular Localization of CD59 Gene Product

Flow cytometry is a powerful and widely used technique for the quantitative analysis of the CD59 gene product at the single-cell level. It is considered one of the most sensitive protein-based methods for determining CD59 expression. creative-biolabs.com This method involves labeling cells with fluorescently tagged antibodies that specifically bind to CD59. The cells are then passed through a laser beam, and the resulting fluorescence is detected, allowing for the quantification of CD59 on the surface of individual cells. bdbiosciences.combdbiosciences.com

Flow cytometry is routinely used to:

Quantify surface expression: It can accurately measure the levels of CD59 on the plasma membrane of various cell types, including leukocytes and cancer cells. nih.govfrontiersin.orgaacrjournals.org

Analyze subcellular localization: By permeabilizing the cell membrane before antibody staining, flow cytometry can distinguish between surface-expressed and intracellular pools of CD59. This has been crucial in studies demonstrating the presence of a significant intracellular CD59 population in T cells and pancreatic beta cells. nih.govnih.gov

Identify CD59-deficient cell populations: It is a key diagnostic tool for conditions like paroxysmal nocturnal hemoglobinuria (PNH), where the absence of GPI-anchored proteins, including CD59, on blood cells is a hallmark of the disease.

Live-Cell Imaging and Fluorescent Tagging of CD59 Gene Product

To visualize the dynamic behavior of the CD59 gene product in living cells, researchers employ live-cell imaging techniques, often in conjunction with fluorescent tagging . This involves genetically fusing a fluorescent protein, such as Green Fluorescent Protein (GFP), to the CD59 protein. The resulting CD59-GFP fusion protein can be expressed in cells and its localization and movement tracked over time using fluorescence microscopy. researchgate.net

These techniques have provided valuable insights into the subcellular trafficking of CD59. For example, studies using CD59-GFP have shown that in addition to its presence on the cell surface, CD59 is also found in the Golgi complex. researchgate.net In Jurkat T cells transfected with LAT-EGFP (Linker for activation of T-cells fused to GFP), co-localization with CD59 in lipid rafts has been observed, suggesting a role for CD59 in T-cell signaling platforms. spandidos-publications.comnih.gov Advanced imaging techniques like fluorescence recovery after photobleaching (FRAP) can be used with fluorescently tagged CD59 to study its mobility within the plasma membrane. plos.org

Animal Models for Investigating CD59 Gene Product In Vivo Function

To understand the physiological and pathological roles of the CD59 gene product in a whole organism, various animal models have been developed, primarily in mice. These models have been indispensable for studying the in vivo consequences of CD59 deficiency or overexpression in a range of diseases.

CD59 Knockout (KO) Mice: Mice have two homologous genes for CD59, Cd59a and Cd59b. Cd59a is widely expressed, while Cd59b expression is more restricted, primarily to the testis. aai.orgaai.org To study the function of CD59, several knockout mouse models have been generated:

Cd59a knockout mice: These mice lack the broadly expressed form of CD59. They exhibit a mild hemolytic phenotype and show increased susceptibility in various models of complement-mediated diseases, such as experimental nephritis and demyelination, demonstrating that CD59a is a key regulator of MAC in many tissues. aai.orgjax.orgportlandpress.com

Cd59a/b double knockout mice: These mice lack both forms of CD59. nih.govresearchgate.net They have been used to investigate the role of CD59 in conditions like atherosclerosis and abdominal aortic aneurysms, where CD59 deficiency was shown to accelerate disease development. ahajournals.orgahajournals.org Interestingly, in the context of insulin secretion, these mice did not show the expected phenotype, as a novel hybrid CD59ba protein was formed that could still mediate insulin secretion. nih.govresearchgate.net

Transgenic Mice Overexpressing Human CD59 (hCD59): Due to the species-selective nature of CD59, studying the human protein's function in mouse models of disease often requires the use of transgenic mice that express hCD59. aacrjournals.org These models are particularly useful for evaluating therapies aimed at human CD59.

Systemic or tissue-specific expression: Transgenic mice have been created that express hCD59 broadly or in specific cell types, such as erythrocytes or endothelial cells, under the control of different promoters. ahajournals.orgresearchgate.net

Disease models: These transgenic mice have been crossed with various disease models. For example, overexpressing hCD59 in mouse models of atherosclerosis and abdominal aortic aneurysm was shown to be protective, attenuating disease progression. ahajournals.orgahajournals.org Similarly, in models of renal ischemia-reperfusion injury, transgenic expression of hCD59, particularly in combination with human CD55, provided significant protection against tissue damage. aai.orgnih.gov A model for inducible expression of hCD59 has also been developed, allowing for cell-specific ablation when combined with intermedilysin, a toxin that binds human CD59. jax.org

These animal models provide crucial in vivo platforms to dissect the complex roles of the CD59 gene product in health and disease, bridging the gap between in vitro findings and clinical relevance.

Genetically Engineered Mouse Models of CD59 Gene Product Deficiency/Overexpression

To investigate the in vivo function of the CD59 gene product, researchers have developed various genetically engineered mouse models. Unlike humans, who have a single CD59 gene, mice possess two homologous genes, Cd59a and Cd59b, which complicates direct comparisons but also offers unique research avenues. aai.org

CD59 Deficiency (Knockout) Models:

Cd59a Knockout (KO) Mice: These models are commonly generated by targeted gene deletion, for instance by replacing exon 2, which contains the initiator methionine, with a neomycin resistance cassette. jax.org While mice homozygous for the Cd59a deletion are viable and fertile, they exhibit a mild hemolytic phenotype. aai.orgjax.org

Cd59b Knockout (KO) Mice: Targeted deletion of the Cd59b gene has also been performed. These mice show more severe phenotypes, including spontaneous hemolytic anemia and a progressive loss of male fertility. aai.org

Cd59a/b Double Knockout (DKO) Mice: To create a model completely devoid of CD59 function, researchers have generated mice with targeted deletions of both Cd59a and Cd59b. nih.gov These mice exhibit more pronounced complement-mediated hemolytic anemia than single knockouts. nih.govoncohemakey.com

CD59 Overexpression (Transgenic) Models:

Models overexpressing human CD59 (hCD59) have been created to study its protective effects. ahajournals.orgnih.gov For example, transgenic mice have been developed that express hCD59 under the control of promoters like the intercellular adhesion molecule-2 (ICAM-2) promoter, which directs expression to endothelial cells, macrophages, and platelets. ahajournals.orgnih.gov Other models express both hCD55 and hCD59 to assess their combined protective capacity. aai.orgoup.com

Table 1: Summary of Genetically Engineered Mouse Models for CD59 Studies
Model TypeSpecific ModelGenetic ModificationKey Reference
DeficiencyCd59a KnockoutTargeted deletion of the Cd59a gene (e.g., exon 2 replacement). jax.org aai.orgjax.org
DeficiencyCd59b KnockoutTargeted deletion of the Cd59b gene. aai.org aai.org
DeficiencyCd59a/b Double KnockoutCombined targeted deletion of both Cd59a and Cd59b genes. nih.gov nih.govoncohemakey.com
OverexpressionhCD59 TransgenicExpression of human CD59, often under a specific promoter like ICAM-2. ahajournals.org ahajournals.orgnih.gov
OverexpressionhCD55/hCD59 Double TransgenicCo-expression of human CD55 and human CD59. aai.org aai.orgoup.com

Phenotypic Characterization and Pathological Analysis in Model Organisms

Phenotypic analysis of these mouse models has been crucial in confirming the protective role of the CD59 gene product and revealing its importance in various disease contexts.

In CD59 Deficiency Models: The absence of CD59 renders cells, particularly erythrocytes, more susceptible to complement-mediated damage. jax.org This increased susceptibility exacerbates disease in various models.

Atherosclerosis: When crossed with atherosclerosis-prone, low-density lipoprotein receptor-deficient (Ldlr-/-) mice, CD59a-deficient mice develop significantly more extensive atherosclerotic lesions. ahajournals.org

Aneurysm: In a model of angiotensin II-induced abdominal aortic aneurysm, deficiency of both CD59 genes in ApoE-null mice accelerated disease development. ahajournals.orgnih.gov

Autoimmunity: In a mouse model of lupus, double deficiency for CD59 and the Fas ligand results in exacerbated systemic autoimmunity. jax.org Likewise, CD59-deficient mice are more susceptible to experimental autoimmune encephalomyelitis, showing increased inflammation and demyelination. researchgate.net

Reproduction: Male mice with a targeted deletion of mCd59b exhibit progressive infertility, characterized by abnormal sperm morphology and increased apoptosis in the seminiferous tubules, a phenotype that appears to be complement-independent. aai.org

Ocular Phenotype: Aged Cd59a deficient mice show an age-related increase in autofluorescent spots in the eye, indicating an accumulation of subretinal macrophages and microglia and a preferential dysregulation of the complement system in the RPE-choroid complex. nih.gov

In CD59 Overexpression Models: Transgenic overexpression of the CD59 gene product typically confers protection against complement-mediated injury.

Ischemia-Reperfusion Injury: Mice overexpressing human CD55 and CD59 are protected against moderate renal ischemia-reperfusion injury, showing preserved renal function and reduced complement deposition. aai.orgoup.com

Aneurysm: Transgenic overexpression of human CD59 in the angiotensin II-induced aneurysm model was shown to attenuate the progression of the disease. ahajournals.orgnih.gov

Table 2: Key Phenotypes and Pathological Findings in CD59 Mouse Models
Model TypeDisease ContextObserved Phenotype/FindingKey Reference
DeficiencyAtherosclerosisAccelerated and more extensive lesion formation. ahajournals.org ahajournals.org
DeficiencyAbdominal Aortic AneurysmAccelerated disease development. ahajournals.orgnih.gov ahajournals.orgnih.gov
DeficiencyAutoimmune Disease (Lupus, EAE)Exacerbated systemic autoimmunity and demyelination. jax.orgresearchgate.net jax.orgresearchgate.net
DeficiencyMale Reproduction (Cd59b KO)Progressive infertility with abnormal sperm morphology. aai.org aai.org
OverexpressionRenal Ischemia-ReperfusionProtection against injury; preserved renal function. aai.orgoup.com aai.orgoup.com
OverexpressionAbdominal Aortic AneurysmAttenuation of disease progression. ahajournals.orgnih.gov ahajournals.orgnih.gov

Computational and Systems Biology Approaches for CD59 Gene Product Analysis

Computational and systems biology approaches have become indispensable for analyzing the vast datasets related to the CD59 gene and its product, providing insights from the genomic level to the protein structure and its interaction networks.

Bioinformatics for Genomic and Transcriptomic Analysis of CD59 Gene

Bioinformatics tools are extensively used to study the CD59 gene at the DNA and RNA levels. The human CD59 gene (HGNC: 1689) is located on chromosome 11p13 and has a reference sequence of NG_008057.1. karger.com

Genomic and transcriptomic analyses leverage large public databases to investigate CD59 expression and alterations across various conditions. cd-genomics.com

Expression Databases: Platforms like The Cancer Genome Atlas (TCGA), UALCAN, and the Human Protein Atlas (HPA) are used to compare CD59 mRNA and protein expression levels between normal and cancerous tissues. mdpi.comlcsxyjy.com Such analyses have revealed that CD59 is significantly overexpressed in multiple cancers, including pancreatic adenocarcinoma and glioblastoma. mdpi.comlcsxyjy.com

Gene Set Enrichment Analysis (GSEA): This method is used to determine whether a defined set of genes shows statistically significant, concordant differences between two biological states. It has been applied to analyze the impact of H. pylori infection on CD59 expression in gastric cancer. researchgate.net

Variant Analysis: Databases like the Human Gene Mutation Database (HGMD) and locus-specific mutation registries are used to catalogue and analyze mutations in the CD59 gene that lead to congenital deficiency. nih.gov

Table 3: Bioinformatics Databases and Tools for CD59 Gene Analysis
Database/ToolApplication for CD59 AnalysisKey Reference
TCGA / GEPIA / UALCANAnalysis of differential mRNA and protein expression in cancer vs. normal tissues. mdpi.comlcsxyjy.com mdpi.comlcsxyjy.comnih.gov
Human Protein Atlas (HPA)Validation of protein expression levels in various tissues via immunohistochemistry. lcsxyjy.com lcsxyjy.com
ShinyGOGene Ontology (GO) enrichment analysis to determine biological processes and molecular functions. mdpi.comnih.gov mdpi.comnih.gov
NCBI / EnsemblAccess to reference genomic sequences, transcript variants, and gene location. karger.com karger.com

Network Biology and Pathway Analysis for CD59 Gene Product Interactome

Network biology aims to understand the function of the CD59 gene product by examining its interactions with other molecules (the interactome).

Protein-Protein Interaction (PPI) Networks: Tools like the STRING database are used to construct PPI networks based on experimental data and computational predictions. mdpi.comlcsxyjy.comgenecards.org These networks have shown that the CD59 gene product interacts not only with complement components (C8, C9) but also with proteins involved in cell signaling, such as AKT1 and STAT3. tmrjournals.comresearchgate.net

Pathway Enrichment Analysis: Once an interaction network is established, pathway analysis using databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG) and Gene Ontology (GO) is performed. mdpi.comlcsxyjy.com For the CD59 gene product, KEGG analysis consistently highlights its role in the "Complement and coagulation cascades". mdpi.comlcsxyjy.com GO analysis reveals its involvement in biological processes like "negative regulation of complement-dependent cytotoxicity" and molecular functions related to "protein binding". mdpi.comnih.gov

Table 4: Key Interactors and Pathways of the CD59 Gene Product
CategoryExamplesSignificanceKey Reference
Interacting ProteinsC8, C9, C5, STAT3, TNF, AKT1, IL6Confirms its role in complement regulation and links it to major cell signaling pathways. tmrjournals.comresearchgate.net genecards.orgtmrjournals.comresearchgate.net
KEGG PathwaysComplement and coagulation cascades; Prion diseasesIdentifies the primary biological system in which CD59 functions. mdpi.comlcsxyjy.com mdpi.comlcsxyjy.com
GO - Biological ProcessNegative regulation of membrane attack complex; Regulation of humoral immune responseDefines its specific function in controlling the terminal stage of complement activation. mdpi.comnih.gov mdpi.comnih.gov
GO - Cellular ComponentMembrane raft; External side of plasma membraneSpecifies its location on the cell surface, which is critical for its function. mdpi.comnih.gov mdpi.comnih.gov

Structural Modeling of CD59 Gene Product and Interaction Interfaces

Understanding the three-dimensional structure of the CD59 gene product is key to deciphering its mechanism of action. Structural biology techniques combined with computational modeling provide high-resolution views of the protein and its interaction sites.

Structure Determination: The structure of the soluble ectodomain of the human CD59 gene product has been determined using both X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netnih.gov These studies revealed a disk-like structure comprising a central three-stranded and a smaller two-stranded anti-parallel β-sheet, against which a short alpha-helix packs. nih.gov

Modeling Interaction Interfaces: The primary function of the CD59 gene product is to bind to the complement proteins C8 and C9, thereby inhibiting the formation of the Membrane Attack Complex (MAC). researchgate.net

Structural models and mutational analyses have mapped the C8/C9 binding site to a hydrophobic crevice formed between the main β-sheet and the alpha-helix. researchgate.netgenscript.com

Specific residues, such as a striped distribution of hydrophobic and basic amino acids within this crevice, are critical for this interaction. researchgate.net For example, the interface with C8α involves an intermolecular anti-parallel β-sheet stabilized by salt bridges and tyrosine-lysine interactions. researchgate.net

Molecular Dynamics (MD) Simulations: Atomistic MD simulations are used to study the dynamics and flexibility of the GPI-anchored CD59 gene product within a lipid bilayer. mdpi.com These simulations show that the protein is highly flexible and can adopt a wide range of orientations relative to the cell membrane, which allows it to engage with different binding partners, including both MAC components and bacterial toxins. researchgate.netmdpi.com

Table 5: Structural Features and Interaction Sites of the CD59 Gene Product
FeatureDescriptionMethod of AnalysisKey Reference
Core FoldA domain containing a three-stranded and a two-stranded anti-parallel β-sheet, and a short α-helix. nih.govX-ray Crystallography, NMR Spectroscopy researchgate.netnih.gov
C8/C9 Binding SiteA hydrophobic crevice or groove on the protein surface. researchgate.net Key residues identified through mutational analysis. weizmann.ac.ilMutational Analysis, Peptide Docking, Cryo-EM researchgate.netgenscript.comresearchgate.netweizmann.ac.il
Interaction with C8αFormation of an intermolecular anti-parallel β-sheet stabilized by specific salt bridges and hydrogen bonds. researchgate.netCryo-Electron Microscopy, Structural Modeling researchgate.net
Membrane DynamicsThe GPI anchor allows for significant flexibility and a wide range of orientations relative to the membrane. mdpi.comMolecular Dynamics (MD) Simulations mdpi.com

Future Directions and Emerging Research Avenues for Cd59 Gene Product

Integration of Multi-Omics Data for Comprehensive Understanding of CD59 Gene Product

A holistic understanding of the CD59 gene product necessitates the integration of data from various "omics" fields, including genomics, transcriptomics, proteomics, and metabolomics. This systems biology approach can provide a comprehensive picture of how CD59 is regulated, its diverse functions, and its intricate interactions within complex biological networks. lambris.com

By combining genomic data, which details the CD59 gene sequence and its variations, with transcriptomic data revealing the expression levels of its different mRNA transcripts, researchers can gain insights into the regulation of CD59 expression. atlasgeneticsoncology.orgresearchgate.net Proteomic analyses can then quantify the levels of the CD59 protein itself and identify post-translational modifications that may alter its function. creative-biolabs.com Furthermore, metabolomic studies can shed light on the downstream metabolic pathways influenced by CD59 activity.

This integrated, cross-disciplinary approach will be instrumental in building a comprehensive map of the biological networks modulated by the CD59 gene product. lambris.comlambris.com Such an approach has the potential to reveal previously unknown functions and regulatory mechanisms, paving the way for more targeted and effective therapeutic interventions.

Therapeutic Targeting Strategies Based on CD59 Gene Product Mechanisms

The central role of the CD59 gene product in regulating the complement system makes it an attractive target for therapeutic intervention in a variety of diseases. cusabio.comnumberanalytics.com Strategies are being developed to both inhibit and enhance its function, depending on the pathological context.

Inhibiting CD59: In the context of cancer, many tumor cells overexpress CD59 to evade complement-mediated destruction. mdpi.comspandidos-publications.com Therefore, inhibiting CD59 is a promising strategy to enhance the efficacy of complement-dependent cytotoxicity (CDC) triggered by therapeutic monoclonal antibodies. aai.orgnumberanalytics.com Several approaches are being explored:

Neutralizing Antibodies: Monoclonal antibodies that bind to and block the function of CD59 can render cancer cells susceptible to complement attack. scbt.com

Small Molecule Inhibitors: The development of small molecules that interfere with CD59's ability to inhibit the MAC is an active area of research. scbt.comcreative-biolabs.com

Gene Therapy/RNA Interference: Techniques like RNA interference (siRNA) can be used to specifically silence the CD59 gene in tumor cells, thereby reducing its expression and increasing their vulnerability to the immune system. aai.org

Enhancing CD59: Conversely, in diseases characterized by excessive complement activation and subsequent tissue damage, such as in certain autoimmune and neurological disorders, augmenting CD59 function is a desirable therapeutic goal. creative-biolabs.comnumberanalytics.com

CD59 Agonists: Molecules that enhance the activity of CD59, either by stabilizing its presence on the cell surface or by directly activating its inhibitory function, hold therapeutic potential. patsnap.com

Gene Therapy: Delivering the CD59 gene to affected tissues could provide a long-term solution for protecting cells from complement-mediated damage. creative-biolabs.comnih.gov

Soluble CD59: The administration of a soluble, active form of CD59 has been investigated as a way to systemically or locally inhibit MAC formation. nih.gov

The table below summarizes some of the therapeutic strategies targeting the CD59 gene product.

Therapeutic StrategyMechanism of ActionPotential Applications
Inhibition
Neutralizing AntibodiesBlock CD59 function, enabling MAC formation. scbt.comCancer Immunotherapy aai.orgnih.gov
Small Molecule InhibitorsInterfere with CD59's interaction with C8/C9. creative-biolabs.comCancer Therapy numberanalytics.com
RNA Interference (siRNA)Silence CD59 gene expression. aai.orgCancer Therapy nih.gov
Enhancement
CD59 AgonistsIncrease or stabilize CD59 activity. patsnap.comAutoimmune Diseases, Organ Transplantation patsnap.com
Gene TherapyIntroduce the CD59 gene into target cells. creative-biolabs.comChronic Inflammatory Diseases nih.gov
Soluble CD59Systemic or local inhibition of MAC. nih.govConditions with excessive complement activation. nih.gov

Development of Advanced Methodologies for CD59 Gene Product Research

Advancements in research methodologies are crucial for deepening our understanding of the CD59 gene product. High-throughput screening of chemical libraries and computational modeling are being employed to identify novel small molecule modulators of CD59. creative-biolabs.com Structure-based drug design, guided by a detailed understanding of the CD59 protein structure, is also a promising avenue for developing specific inhibitors or activators. creative-biolabs.com

Furthermore, sophisticated imaging techniques, such as single-particle tracking, are enabling researchers to visualize the dynamics of CD59 on the cell surface and its interactions with other membrane components in real-time. researchgate.net The development of more specific and sensitive assays to measure CD59 activity will also be critical for both basic research and the clinical monitoring of CD59-targeted therapies. creative-biolabs.com The use of CRISPR/Cas9 gene-editing technology has already proven invaluable in creating cellular and animal models to study the function of CD59 in various biological contexts. elifesciences.org

Cross-Disciplinary Approaches in CD59 Gene Product Biology

The study of the CD59 gene product is increasingly benefiting from cross-disciplinary collaborations. The integration of immunology, cell biology, structural biology, and computational biology is providing a more complete picture of its function. lambris.comlambris.com For example, understanding the structural basis of CD59's interaction with complement proteins C8 and C9 requires expertise in both protein biochemistry and structural biology. sinobiological.comnumberanalytics.com

Investigating the role of CD59 in the nervous system, where it is implicated in conditions like chronic inflammatory demyelinating polyneuropathy, necessitates a combination of neuroscience and immunology. creative-biolabs.comhycultbiotech.com Similarly, elucidating the functions of CD59 in cancer biology requires a deep understanding of both tumor immunology and the specific molecular characteristics of different cancer types. mdpi.comnih.gov These cross-disciplinary efforts are essential for translating basic scientific discoveries into clinically relevant applications.

Unraveling Novel Functions and Interactors of CD59 Gene Product

While the primary role of the CD59 gene product as a MAC inhibitor is well-established, emerging evidence suggests it has other important functions. nih.gov Studies have pointed to a role for CD59 in T-cell activation and signal transduction. genecards.orgacrobiosystems.com This is thought to be mediated through its localization in lipid rafts and its interaction with signaling molecules. nih.gov

Recent research has also uncovered intracellular isoforms of CD59 that are involved in processes such as insulin (B600854) secretion, a function independent of its role in complement regulation. pnas.org These isoforms interact with proteins involved in the exocytotic machinery, highlighting a previously unknown aspect of CD59 biology. pnas.org

Furthermore, CD59 has been shown to physically and functionally associate with natural cytotoxicity receptors (NCRs) on NK cells, acting as a co-receptor to enhance their cytotoxic activity. researchgate.net Identifying new binding partners and cellular interactors of CD59 will be key to fully understanding its diverse biological roles. maayanlab.cloud This knowledge could open up entirely new therapeutic avenues for a range of diseases. Future research will likely focus on elucidating the molecular mechanisms behind these non-canonical functions and their physiological relevance. nsj.org.sa

Q & A

Q. What is the functional role of the DC 59 gene product in site-specific recombination?

The this compound, associated with mobile gene cassettes, functions as a recombination site recognized by the integrase IntI. Its 59-base element contains conserved core sequences (e.g., GTTAGGC) where recombination cross-over occurs, enabling cassette integration into integrons. Experimental validation involves mutational analysis of these core sites to confirm their necessity for recombination activity .

Q. How can researchers experimentally validate the presence of 59-base elements in novel gene cassettes?

Use sequence alignment tools to identify conserved motifs (e.g., inverse core sites like RYYYAAC) and perform in vitro recombination assays with purified IntI integrase. Electrophoretic mobility shift assays (EMSAs) can confirm protein-DNA binding specificity. Reference sequences from known 59-base elements (57–141 bp) as a benchmark .

Q. What methodologies are recommended for detecting conserved structural features of 59-base elements?

Employ bioinformatics tools (e.g., MEME Suite) to identify inverted repeats and conserved spacer regions. Structural studies like X-ray crystallography or cryo-EM of IntI-bound 59-base elements can resolve binding interfaces. Mutagenesis of spacer sequences (7–8 bp) can test their role in recombination efficiency .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory data on IntI binding domains within 59-base elements?

Contradictions may arise from variations in experimental systems (e.g., in vitro vs. in vivo assays). Address this by standardizing reaction conditions (e.g., ionic strength, temperature) and using isogenic strains for in vivo studies. Comparative analysis of binding affinities via surface plasmon resonance (SPR) across homologs (e.g., IntI1 vs. IntI2) can clarify domain specificity .

Q. What experimental strategies can quantify the impact of spacer sequence variations on recombination efficiency?

Use site-directed mutagenesis to introduce spacer variants and measure recombination rates via plasmid rescue assays or quantitative PCR. Pair this with computational modeling to predict structural perturbations (e.g., DNA bending) caused by sequence changes. Normalize results against a wild-type control and include replicate experiments to ensure statistical rigor .

Q. How can researchers reconcile discrepancies in reported cross-over positions within 59-base elements?

Discrepancies may reflect alternative strand exchange mechanisms. Perform sequencing of recombination products under varied conditions (e.g., ATP concentration, co-factor availability) to identify context-dependent cross-over patterns. Use high-resolution techniques like Sanger sequencing or next-generation sequencing (NGS) to map breakpoints at single-nucleotide resolution .

Q. What are best practices for ensuring reproducibility in studies of 59-base element recombination kinetics?

Document all experimental parameters in detail, including integrase purity (e.g., SDS-PAGE validation), buffer composition, and temperature. Share raw data (e.g., gel images, kinetic curves) in supplementary materials. Adhere to MIAME-compliant reporting standards for molecular interaction experiments .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting data on the role of inverse core sites in recombination?

Inverse core sites (e.g., RYYYAAC) contribute to recombination but are less critical than the primary core. Use hierarchical statistical models to assess the relative contribution of each site. For example, logistic regression can quantify the effect size of mutations in inverse vs. primary cores on recombination success .

Q. What computational tools are recommended for predicting novel 59-base elements in genomic datasets?

Develop hidden Markov models (HMMs) trained on known 59-base element sequences. Tools like HMMER or Prodigal can scan for conserved motifs. Validate predictions with functional assays (e.g., recombination activity in E. coli model systems) .

Regulatory and Ethical Considerations

Q. What regulatory guidelines apply to genetic studies involving 59-base element modifications?

Ensure compliance with biosafety protocols for handling recombinant DNA (e.g., NIH Guidelines). For clinical applications, refer to FDA/EMA frameworks for gene therapy products, particularly regarding vector design and off-target integration risks. Document all modifications in line with MIAME standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.